Paldimycin B
Description
Structure
2D Structure
Properties
Molecular Formula |
C43H62N4O23S3 |
|---|---|
Molecular Weight |
1099.2 g/mol |
IUPAC Name |
(3S)-3-[(3R,4S,5R,6R)-5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1R)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C43H62N4O23S3/c1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h15-18,22-23,25-27,30-33,35,44,52-53,62-63H,10-14H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59)/t16?,17-,18+,22-,23-,25+,26-,27-,30?,31+,32+,33-,35?,42+,43-/m0/s1 |
InChI Key |
HQSNXADXGQAEOU-OKUAUXBOSA-N |
Isomeric SMILES |
C[C@H]1[C@@]([C@H](C[C@@H](O1)O[C@@H]2[C@@H]([C@H](OC([C@@H]2O)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)OC)([C@@H](C)OC(=O)C(C)C)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)(C(C)OC(=O)C(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of Paldimycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paldimycin B, a semi-synthetic derivative of the naturally occurring paulomycin B, represents a significant area of interest in the ongoing search for novel antimicrobial agents. Produced by the fermentation of Streptomyces paulus, the parent compound undergoes a targeted chemical modification to yield this compound, which exhibits potent activity against a range of Gram-positive bacteria. This technical guide provides an in-depth overview of the discovery of this compound, detailing the biosynthesis of its precursor, the experimental protocols for its production and isolation, and its mechanism of action as a protein synthesis inhibitor. Quantitative data on its antibacterial efficacy are presented, offering a valuable resource for researchers in the fields of microbiology, natural product chemistry, and drug development.
Introduction
The emergence of antibiotic-resistant pathogens necessitates the continuous exploration of new therapeutic agents. Streptomyces, a genus of Gram-positive bacteria, has historically been a prolific source of clinically important antibiotics. Streptomyces paulus is notable for its production of the paulomycin complex, a family of glycosylated antibiotics. This compound is derived from paulomycin B, a component of this complex, through a semi-synthetic process involving the addition of N-acetyl-L-cysteine.[1][2] This modification enhances the compound's properties and contributes to its antibacterial profile. This document serves as a comprehensive technical resource on the core aspects of this compound discovery and characterization.
Biosynthesis of Paulomycin B in Streptomyces paulus
The biosynthesis of paulomycin B is a complex process orchestrated by a dedicated gene cluster within Streptomyces paulus. The pathway involves the convergence of several precursor molecules to assemble the final intricate structure. A proposed model for the biosynthesis of the paulomycin backbone is initiated from chorismate and involves a series of enzymatic modifications, including glycosylation and acylation steps, to yield the mature paulomycin B molecule.
Caption: Proposed biosynthetic pathway of Paulomycin B.
Production and Isolation of this compound
The production of this compound is a two-stage process involving the fermentation of Streptomyces paulus to produce paulomycin B, followed by the chemical synthesis of this compound.
Fermentation of Streptomyces paulus for Paulomycin B Production
This protocol outlines the general steps for the cultivation of Streptomyces paulus and the production of paulomycin B.
Experimental Protocol:
-
Strain Maintenance and Inoculum Preparation:
-
Maintain cultures of Streptomyces paulus on a suitable agar medium, such as Mannitol Soya Flour (MS) agar, and incubate at 28°C for sporulation.[3]
-
Prepare a spore suspension in sterile water or a suitable buffer.
-
Inoculate a seed culture medium (e.g., GS-7 medium) with the spore suspension and incubate at 28°C for 48 hours with shaking.[3]
-
-
Production Fermentation:
-
Extraction of Paulomycin B:
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.
-
Extract the supernatant multiple times with an organic solvent such as ethyl acetate.[3]
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude paulomycin B extract.
-
Synthesis of this compound from Paulomycin B
This protocol describes the chemical conversion of paulomycin B to this compound.
Experimental Protocol:
-
Reaction Setup:
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Purification of this compound:
-
Upon completion of the reaction, concentrate the mixture.
-
Purify the resulting this compound using chromatographic techniques. This may involve silica gel column chromatography or preparative HPLC.[2]
-
Characterize the purified this compound using spectroscopic methods such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.
-
Caption: General experimental workflow for this compound production.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. While the precise molecular interactions are a subject of ongoing research, the general mechanism is understood to involve the disruption of the ribosomal machinery, thereby halting the translation of messenger RNA (mRNA) into essential proteins.
Caption: Proposed mechanism of action for this compound.
Antibacterial Activity
This compound demonstrates significant in vitro activity against a variety of Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table summarizes the reported MIC values for this compound against selected bacterial strains.
| Bacterial Strain | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.25 - 2.0 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 4.0 |
| Staphylococcus epidermidis | 0.12 - 1.0 |
| Streptococcus pyogenes | ≤0.06 - 0.5 |
| Streptococcus pneumoniae | ≤0.06 - 0.25 |
| Enterococcus faecalis | 1.0 - 8.0 |
Note: MIC values can vary depending on the testing methodology and the specific strains tested.[4][5]
Minimum Inhibitory Concentration (MIC) Determination
Experimental Protocol:
-
Preparation of Inoculum:
-
Grow bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Conclusion
This compound, a semi-synthetic antibiotic derived from a natural product of Streptomyces paulus, holds promise as a therapeutic agent against Gram-positive infections. This technical guide has provided a detailed overview of its discovery, from the biosynthesis of its precursor to its synthesis and antibacterial activity. The provided experimental protocols and data serve as a valuable resource for the scientific community to further explore the potential of this compound and its analogs in the fight against antibiotic resistance. Further research into its precise mechanism of action and in vivo efficacy will be crucial for its potential clinical development.
References
- 1. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of gram-positive cocci to paldimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of gram-positive cocci to paldimycin - PMC [pmc.ncbi.nlm.nih.gov]
Paldimycin B: A Technical Guide on its Chemical Structure, Properties, and Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paldimycin B is a semi-synthetic antibiotic belonging to the paulomycin family, derived from the fermentation of Streptomyces paulus. It exhibits potent activity against a range of Gram-positive bacteria, including resistant strains. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation, characterization, and antimicrobial susceptibility testing are provided, along with a visualization of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound is a complex glycosidic antibiotic. Its structure is characterized by a central disaccharide core linked to a paulic acid derivative and two molecules of N-acetyl-L-cysteine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C43H62N4O23S3 | [1] |
| Molecular Weight | 1099.15 g/mol | [1] |
| Exact Mass | 1098.2967 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and methanol | |
| Melting Point | Not available | |
| CAS Number | 101411-71-6 | [1] |
Table 2: Elemental Analysis of this compound
| Element | Percentage Composition |
| Carbon (C) | 46.99% |
| Hydrogen (H) | 5.69% |
| Nitrogen (N) | 5.10% |
| Oxygen (O) | 33.48% |
| Sulfur (S) | 8.75% |
Biological Activity and Mechanism of Action
This compound demonstrates significant antibacterial activity primarily against Gram-positive cocci.[2] Its efficacy has been noted to be influenced by the testing medium and pH, with optimal activity observed in Nutrient broth at a pH of 6.8.[3]
The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis.[4] It is believed to target the elongation factor Tu (EF-Tu), a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation.[5][6] By interfering with the function of EF-Tu, this compound effectively halts the synthesis of essential proteins, leading to bacterial growth inhibition.
Experimental Protocols
Isolation and Purification of this compound
This compound is a semi-synthetic antibiotic produced by reacting paulomycin B, obtained from the fermentation of Streptomyces paulus, with N-acetyl-L-cysteine.[7] The general procedure for the isolation of paulomycins involves extraction and chromatography.[4]
Protocol:
-
Fermentation: Streptomyces paulus is cultured in a suitable fermentation medium to produce paulomycins.
-
Extraction: The fermentation broth is harvested, and the paulomycins are extracted using an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to column chromatography on buffered silica gel to separate the different paulomycin components.
-
Synthesis: The isolated paulomycin B is reacted with N-acetyl-L-cysteine in a suitable solvent to yield this compound.
-
Purification: The resulting this compound is purified using High-Performance Liquid Chromatography (HPLC).
-
Characterization: The purity and identity of this compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) Analysis
A general HPLC-MS/MS method for the analysis of similar polymyxin antibiotics can be adapted for this compound.
Table 3: HPLC Parameters for Analysis
| Parameter | Condition |
| Column | Waters BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.2% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.2% Formic Acid |
| Gradient Elution | 0.0–0.5 min, 5% B; 0.5–1.0 min, 5–60% B; 1.0–1.5 min, 60% B; 1.5–2.0 min, 60–90% B; 2.0–2.5 min, 90% B; 2.5–3.2 min, 90–5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Detection | Mass Spectrometry (MS/MS) |
This protocol is based on a method for Polymyxin B and may require optimization for this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural elucidation of this compound is performed using a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.
Protocol:
-
Sample Preparation: Dissolve a sufficient amount of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC are essential to establish proton-proton and proton-carbon correlations.
-
Data Analysis: Process the NMR data using appropriate software. Chemical shifts, coupling constants, and cross-peak correlations are analyzed to assign all proton and carbon signals and confirm the chemical structure.
Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial activity of this compound is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol:
-
Bacterial Inoculum Preparation: Grow the test Gram-positive bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth or Nutrient Broth) to the desired optical density (typically corresponding to ~5 x 10⁵ CFU/mL).[8]
-
Antibiotic Dilution: Prepare a series of twofold dilutions of this compound in the same broth medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[9][10]
Table 4: Reported MIC Values for Paldimycin
| Bacterial Species | MIC range (µg/mL) |
| Staphylococcus aureus | 0.06 - 4.0 |
| Staphylococcus epidermidis | 0.12 - 2.0 |
| Streptococcus pyogenes | ≤0.03 - 0.25 |
| Streptococcus pneumoniae | ≤0.03 - 0.5 |
| Enterococcus faecalis | 0.5 - 8.0 |
Note: MIC values can vary depending on the specific strain and testing conditions.[3]
Conclusion
This compound is a potent semi-synthetic antibiotic with a complex chemical structure and a specific mechanism of action against Gram-positive bacteria. Its ability to inhibit protein synthesis by targeting EF-Tu makes it a valuable compound for further research and development in the fight against bacterial infections. The experimental protocols outlined in this guide provide a framework for the isolation, characterization, and evaluation of this compound and related compounds. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties.
References
- 1. The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of gram-positive cocci to paldimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of Paldimycin B Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin B, a potent antibiotic, is a semi-synthetic derivative of paulomycin B.[1] Understanding the biosynthesis of its natural precursor, paulomycin, is critical for the development of novel analogues and for optimizing production through metabolic engineering. Paulomycins are complex glycosylated molecules produced by various Streptomyces species, including Streptomyces paulus and Streptomyces albus.[1][2] The core structure of paulomycin is assembled through a convergent pathway, involving the formation of a central aglycone, two deoxysugar moieties (D-allose and L-paulomycose), and a unique paulic acid side chain.[1][2][3] Paldimycin is then formed by the addition of N-acetyl-L-cysteine to the isothiocyanate group of paulomycin.[1] This guide provides a detailed overview of the biosynthetic pathway of paulomycin, the direct precursor to this compound, focusing on the genetic and enzymatic machinery involved.
The Paulomycin Biosynthetic Gene Cluster
The biosynthesis of paulomycin is orchestrated by a dedicated gene cluster, designated as the pau cluster. This cluster has been identified and characterized in Streptomyces paulus NRRL 8115 and Streptomyces albus J1074.[1][2] The pau gene cluster from S. paulus spans approximately 61 kb and contains 53 open reading frames (ORFs) that encode the enzymes responsible for the synthesis of the paulomycin scaffold, its decoration with sugar moieties, and regulatory proteins.[1]
Biosynthesis of Paulomycin Precursors: A Convergent Pathway
The biosynthesis of paulomycin follows a convergent model where the different structural components are synthesized independently and then assembled. The key precursors are:
-
The Paulomycinone Core (Ring A): Derived from the shikimate pathway via chorismate.
-
The Deoxysugar Moieties: D-allose and the unique eight-carbon sugar, L-paulomycose.
-
The Paulic Acid Moiety: A unique component featuring a rare isothiocyanate group.
These precursors are synthesized and then sequentially attached to form the final paulomycin molecule.
Biosynthesis of the Paulomycinone Core
The central ring structure of paulomycin, known as paulomycinone, originates from the primary metabolite chorismate.[2][3] The initial steps involve the conversion of chorismate to 3-hydroxyanthranilic acid (3-HAA).[4] This transformation is catalyzed by a series of enzymes encoded within the pau cluster.
The proposed pathway for the formation of the paulomycinone core is as follows:
-
Chorismate is converted to 2-amino-2-deoxyisochorismate (ADIC) .
-
ADIC is then transformed into 2,3-dihydro-3-hydroxyanthranilic acid (DHHA) .
-
Finally, DHHA is oxidized to 3-hydroxyanthranilic acid (3-HAA) .[4]
Further tailoring reactions, including hydroxylations and other modifications, are presumed to occur to form the final quinone-like ring A of paulomycinone, although the exact sequence and enzymes for these latter steps are not fully elucidated.[1]
Biosynthesis of the Deoxysugar Moieties
Paulomycin contains two sugar units, D-allose and L-paulomycose, which are crucial for its biological activity.
-
D-allose Biosynthesis: The genes responsible for the synthesis of dTDP-D-allose are present in the pau cluster. The pathway likely starts from a common sugar phosphate precursor, which is converted through a series of enzymatic reactions involving dehydratases, epimerases, and reductases to yield the activated deoxysugar.
-
L-paulomycose Biosynthesis: L-paulomycose is a unique eight-carbon branched-chain sugar. Its biosynthesis is a complex process. It is proposed that a hexose is first attached to the D-allose moiety. Subsequently, a two-carbon unit derived from pyruvate is added to the C4" position of the hexose by the action of pyruvate dehydrogenase-like enzymes, Pau11 and Pau12.[1] Further modifications, including reductions and acylations, complete the formation of the L-paulomycose moiety.
Biosynthesis of the Paulic Acid Moiety
Paulic acid is a distinctive feature of paulomycins, containing a rare isothiocyanate group. The exact biosynthetic pathway of paulic acid is not fully elucidated, but the pau gene cluster contains genes predicted to be involved in its formation.[1] This includes genes for an acyl-CoA synthase (Pau34), an acyl carrier protein (ACP, Pau35), and enzymes for the introduction of the nitrogen and sulfur atoms.[1]
Assembly and Tailoring of Paulomycin
The final assembly of paulomycin involves the sequential action of glycosyltransferases and acyltransferases.
-
Glycosylation: Two glycosyltransferases, Pau15 (O-glycosyltransferase) and Pau25 (C-glycosyltransferase), are encoded in the pau cluster.[5] It is proposed that the D-allose sugar is first attached to the paulomycinone core, followed by the attachment of the L-paulomycose precursor.
-
Acylation: The pau cluster encodes three putative acyltransferases.[5] These enzymes are responsible for the acetylation of the D-allose moiety and the addition of 2-methylbutyric acid or isobutyric acid to the hydroxyl group of the L-paulomycose branch, resulting in paulomycin A and paulomycin B, respectively.[1][5]
The following diagram illustrates the proposed convergent biosynthesis of paulomycin.
From Paulomycin B to this compound
This compound is a semi-synthetic antibiotic derived from paulomycin B. The conversion involves the reaction of the isothiocyanate group of paulomycin B with N-acetyl-L-cysteine.[1] This modification enhances the antibacterial activity of the parent compound.
Quantitative Data
Detailed quantitative data, such as enzyme kinetics (Km, kcat) and specific yields of biosynthetic intermediates for the paulomycin pathway, are not extensively reported in the available literature. However, gene inactivation studies have provided qualitative insights into the importance of specific genes for paulomycin production.
| Gene Inactivated | Organism | Effect on Paulomycin Production | Reference |
| pau11 | S. paulus NRRL 8115 | Abolished | [1] |
| pau18 | S. paulus NRRL 8115 | Abolished | [1] |
| sshg_05314 (plm2) | S. albus J1074 | Considerably lower yield (20% of wild-type) | [5] |
Table 1: Effects of Gene Inactivation on Paulomycin Production.
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments cited in the primary literature are often not fully described, with references made to standard molecular biology manuals. The following are generalized protocols representative of the methodologies used in the study of paulomycin biosynthesis.
General Protocol for Gene Inactivation in Streptomyces
Gene inactivation in Streptomyces is commonly achieved through homologous recombination, often employing a PCR-targeting approach.
Workflow for Gene Inactivation:
Materials:
-
Streptomyces strain of interest
-
E. coli ET12567/pUZ8002 for conjugation
-
Appropriate plasmids and cosmids (e.g., pKC1139, Supercos1)
-
Antibiotics (e.g., apramycin, kanamycin, nalidixic acid)
-
Enzymes for molecular cloning (restriction enzymes, ligase, DNA polymerase)
-
Media: MS agar for sporulation, LB for E. coli, specific media for conjugation and selection.
Procedure:
-
Construct the Disruption Cassette: A disruption cassette, typically containing an antibiotic resistance gene flanked by FRT sites, is amplified by PCR. The primers used for this PCR contain extensions with homology to the regions flanking the target gene in the Streptomyces genome.
-
Generate the Mutant Cosmid: The amplified disruption cassette is introduced into an E. coli strain carrying a cosmid with the target Streptomyces gene cluster and expressing the λ-Red recombination system. This system facilitates the replacement of the target gene on the cosmid with the disruption cassette.
-
Intergeneric Conjugation: The modified cosmid is transferred from the donor E. coli strain to the recipient Streptomyces strain via conjugation. This is typically performed on a solid medium that supports the growth of both microorganisms.
-
Selection of Mutants: Exconjugants are selected based on antibiotic resistance. Subsequent screening is performed to identify colonies that have undergone a double crossover event, resulting in the replacement of the chromosomal gene with the disruption cassette. This often involves screening for sensitivity to an antibiotic marker present on the cosmid vector backbone.
-
Verification: The correct gene replacement in the Streptomyces mutant is confirmed by PCR analysis using primers flanking the target gene and/or by Southern blot analysis.
General Protocol for HPLC Analysis of Paulomycins
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Solvents: Acetonitrile (HPLC grade), water (HPLC grade), trifluoroacetic acid (TFA)
-
Streptomyces culture broth
-
Ethyl acetate for extraction
Procedure:
-
Sample Preparation:
-
Centrifuge the Streptomyces fermentation broth to separate the mycelium and supernatant.
-
Extract the supernatant and/or mycelium with an equal volume of ethyl acetate, repeated three times.
-
Combine the organic extracts and evaporate to dryness under vacuum.
-
Redissolve the dried extract in a known volume of a suitable solvent (e.g., acetonitrile or methanol) for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). A typical gradient might be:
-
0-5 min: Isocratic at 5% acetonitrile.
-
5-25 min: Linear gradient from 5% to 90% acetonitrile.
-
25-30 min: Linear gradient from 90% to 100% acetonitrile.
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV detection at a wavelength of 320 nm.[1]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to paulomycin A, paulomycin B, and other related metabolites by comparing their retention times and UV spectra with authentic standards.
-
Conclusion
The biosynthesis of this compound precursors is a complex process rooted in the intricate enzymatic machinery of the paulomycin biosynthetic gene cluster in Streptomyces. A comprehensive understanding of this pathway, from the primary metabolic precursors to the final assembled and tailored molecule, is fundamental for future research and development. While significant progress has been made in elucidating the genes and the proposed pathway, further biochemical characterization of the individual enzymes is required to fully understand the catalytic mechanisms and to enable the rational design of novel, potent antibiotic derivatives. The methodologies outlined in this guide provide a framework for the continued investigation and manipulation of this important biosynthetic pathway.
References
- 1. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Nuances: A Technical Guide to the Chemical Differences Between Paldimycin A and Paldimycin B
For Immediate Release
An in-depth analysis for researchers, scientists, and drug development professionals on the subtle yet significant structural distinctions between the semi-synthetic antibiotics, Paldimycin A and Paldimycin B.
Paldimycin, a notable antibiotic complex, is comprised of two primary components: Paldimycin A and this compound. Both are potent semi-synthetic antibacterial agents derived from the natural products paulomycin A and paulomycin B, respectively.[1][2][3] The conversion involves a reaction with N-acetyl-L-cysteine.[3] While structurally very similar, a critical chemical difference sets them apart, influencing their physicochemical properties and potentially their biological activity. This guide provides a detailed examination of this core chemical distinction, supported by quantitative data and a visualization of their structural relationship.
Core Chemical Distinction: An Alkyl Side Chain Variation
The fundamental chemical difference between Paldimycin A and this compound lies in the structure of a fatty acid side chain. Paldimycin A possesses an additional methylene (-CH2-) group in this chain compared to this compound. This seemingly minor variation in their hydrocarbon tail stems directly from the structural disparity between their respective precursors, paulomycin A and paulomycin B.[4]
This seemingly subtle structural modification results in a difference in their molecular formulas and weights.
Quantitative Physicochemical Data
To facilitate a clear comparison, the key quantitative data for Paldimycin A and this compound are summarized in the table below.
| Property | Paldimycin A | This compound | Reference |
| Molecular Formula | C44H64N4O23S3 | C43H62N4O23S3 | [1] |
| Molecular Weight | Not explicitly found | 1099.15 g/mol | [5] |
| CAS Number | 101411-70-5 | 101411-71-6 | [1][5] |
Structural Visualization
The following diagram illustrates the core structural relationship and the key point of differentiation between Paldimycin A and this compound.
Experimental Protocols
The characterization and synthesis of Paldimycin A and B, as detailed in the foundational literature, involve several key experimental methodologies. While the full, detailed protocols are extensive, the following provides an overview of the crucial techniques employed.
Synthesis of Paldimycins from Paulomycins
A general procedure involves the reaction of the respective paulomycin (A or B) with N-acetyl-L-cysteine.[3] This reaction facilitates the addition of the N-acetyl-L-cysteine moiety to the paulomycin backbone, yielding the corresponding paldimycin.
Isolation and Purification
The isolation of paldimycins from fermentation broths or synthetic reaction mixtures typically employs a combination of extraction and chromatographic techniques.[2] Procedures often involve:
-
Extraction: Initial extraction of the antibiotic complex from the fermentation broth using a suitable organic solvent.
-
Chromatography: Separation of the crude extract into its components using techniques such as chromatography over buffered silica gel.[2] High-performance liquid chromatography (HPLC) is a key method for the final purification and separation of Paldimycin A and B.[3]
Structural Elucidation and Characterization
A suite of spectroscopic and spectrometric techniques are utilized to confirm the structures of Paldimycin A and B.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of each compound, which is critical for differentiating between the two due to their mass difference of a single methylene group.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the molecules. These techniques would definitively show the presence of the additional methylene group in Paldimycin A.
The workflow for the isolation and characterization of Paldimycins can be visualized as follows:
Conclusion
The chemical distinction between Paldimycin A and this compound, though confined to a single methylene unit in a fatty acid side chain, is a definitive structural feature. This difference is paramount for accurate identification, characterization, and for understanding any observed variations in their biological activity profiles. The data and methodologies presented in this guide provide a foundational understanding for researchers engaged in the study and development of these important antibiotic compounds.
References
- 1. Paldimycin A - Immunomart [immunomart.com]
- 2. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Initial Studies on Paldimycin B's Activity Against Gram-Positive Bacteria: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin, a semi-synthetic antibiotic derived from the paulomycin complex, emerged in the 1980s as a promising agent with potent activity against a spectrum of Gram-positive bacteria. Designated U-70138F, it is a mixture of Paldimycin A and B. Early research focused on its in vitro efficacy, particularly against clinically relevant and antibiotic-resistant strains, often drawing comparisons to the established glycopeptide, vancomycin. This technical guide synthesizes the foundational studies on Paldimycin's antibacterial activity, presenting key quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action and the workflow of its initial assessment.
Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria
The in vitro activity of Paldimycin has been evaluated against a variety of Gram-positive organisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from key initial studies. MIC values are presented as the concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.
Table 1: Comparative in vitro activity of Paldimycin and Vancomycin against Gram-Positive Cocci in Nutrient Broth
| Bacterial Species | No. of Strains | Paldimycin MIC₅₀ (µg/mL) | Paldimycin MIC₉₀ (µg/mL) | Vancomycin MIC₅₀ (µg/mL) | Vancomycin MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 50 | 0.12 | 0.25 | 0.5 | 1.0 |
| Staphylococcus aureus (Methicillin-resistant) | 50 | 0.12 | 0.25 | 0.5 | 1.0 |
| Staphylococcus epidermidis (Methicillin-susceptible) | 25 | 0.12 | 0.25 | 1.0 | 2.0 |
| Staphylococcus epidermidis (Methicillin-resistant) | 25 | 0.12 | 0.25 | 1.0 | 2.0 |
| Streptococcus faecalis | 25 | 0.5 | 1.0 | 1.0 | 2.0 |
| Group B Streptococcus | 25 | 0.06 | 0.12 | 0.25 | 0.5 |
Data compiled from Pohlod et al., 1987.
Table 2: In Vitro Activity of Paldimycin against Gram-Positive Isolates from Cancer Patients in Nutrient Broth (pH 6.8)
| Bacterial Species | No. of Isolates | Paldimycin MIC Range (µg/mL) | Paldimycin MIC₅₀ (µg/mL) | Paldimycin MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 30 | 0.06-0.5 | 0.12 | 0.25 |
| Staphylococcus aureus (Methicillin-resistant) | 30 | 0.12-0.5 | 0.25 | 0.5 |
| Coagulase-negative Staphylococcus | 100 | 0.06-1.0 | 0.12 | 0.5 |
| Streptococcus faecalis | 30 | 0.25-2.0 | 1.0 | 2.0 |
| Streptococcus pneumoniae | 10 | 0.03-0.12 | 0.06 | 0.12 |
| Listeria monocytogenes | 10 | 0.12-0.5 | 0.25 | 0.5 |
Data compiled from Rolston et al., 1987.
Experimental Protocols
The foundational studies of Paldimycin's in vitro activity utilized standardized microdilution and agar dilution techniques. The following protocols are based on the methodologies described in the cited literature.
Broth Microdilution Susceptibility Testing
This method was employed to determine the Minimum Inhibitory Concentration (MIC) of Paldimycin against various Gram-positive isolates.
-
Preparation of Inoculum:
-
Bacterial isolates were subcultured onto appropriate agar plates (e.g., Trypticase soy agar with 5% sheep blood) and incubated for 18-24 hours at 35°C.
-
Several colonies were then suspended in a sterile broth (e.g., Mueller-Hinton broth or Nutrient broth) to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
A stock solution of Paldimycin was prepared in a suitable solvent and serially diluted in the test broth (either Mueller-Hinton or Nutrient broth) to yield a range of concentrations (e.g., 0.03 to 128 µg/mL).
-
-
Inoculation and Incubation:
-
The antibiotic dilutions were dispensed into microtiter plate wells.
-
Each well was inoculated with the prepared bacterial suspension.
-
The plates were incubated at 35°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC was recorded as the lowest concentration of Paldimycin that completely inhibited visible bacterial growth.
-
Agar Dilution Susceptibility Testing
For certain fastidious organisms or as a comparative method, agar dilution was also utilized.
-
Preparation of Agar Plates:
-
Serial twofold dilutions of Paldimycin were prepared and added to molten agar (e.g., Nutrient agar or Mueller-Hinton agar) to achieve the desired final concentrations.
-
The agar was poured into sterile petri dishes and allowed to solidify.
-
-
Preparation and Application of Inoculum:
-
Bacterial inocula were prepared as described for the broth microdilution method.
-
A standardized bacterial suspension was applied to the surface of the agar plates using a multipoint inoculator.
-
-
Incubation and Interpretation:
-
The plates were incubated at 35°C for 18-24 hours.
-
The MIC was determined as the lowest antibiotic concentration that prevented visible growth, disregarding a single colony or a faint haze.
-
Mechanism of Action and Experimental Workflow Visualization
Paldimycin's Mechanism of Action: Inhibition of Protein Synthesis
Paldimycin is known to be an inhibitor of bacterial protein synthesis. While the precise binding site on the ribosome for Paldimycin B has not been definitively elucidated in the initial studies, it is understood to target the 50S ribosomal subunit. This interference disrupts the elongation phase of protein synthesis, ultimately leading to bacterial cell death.
Caption: this compound inhibits bacterial protein synthesis by targeting the 50S ribosomal subunit.
Experimental Workflow for In Vitro Susceptibility Testing
The process of determining the in vitro activity of Paldimycin against Gram-positive bacteria followed a systematic workflow, from isolate selection to data analysis.
Caption: Workflow for determining the in vitro susceptibility of bacteria to Paldimycin.
Conclusion
The initial in vitro studies of this compound demonstrated its potent bactericidal activity against a wide array of Gram-positive bacteria, including strains resistant to other classes of antibiotics. Its efficacy was shown to be comparable or, in some cases, superior to vancomycin. The activity of Paldimycin was influenced by the testing medium and pH. The mechanism of action, through the inhibition of protein synthesis at the 50S ribosomal subunit, provided a clear rationale for its antibacterial effects. These foundational studies established Paldimycin as a compound of significant interest for further drug development, warranting more extensive preclinical and clinical investigation.
Paldimycin B: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Paldimycin B, a semi-synthetic antibiotic, tailored for researchers, scientists, and professionals in drug development. The document outlines its core chemical properties, mechanism of action, and standardized experimental protocols for its evaluation.
Core Compound Data: this compound
This compound is a derivative of paulomycins A and B, produced by the bacterium Streptomyces paulus. It is known for its antibacterial activity, particularly against Gram-positive pathogens.[1] Key quantitative data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 101411-71-6 | [2][3][4] |
| Molecular Weight | 1099.15 g/mol | [2] |
| Molecular Formula | C43H62N4O23S3 | [2] |
Mechanism of Action: Protein Synthesis Inhibition
This compound functions as an inhibitor of bacterial protein synthesis.[1] While the precise molecular interactions are a subject of ongoing research, the general pathway involves the disruption of the ribosomal machinery responsible for translating messenger RNA (mRNA) into proteins. This inhibition ultimately leads to the cessation of essential cellular processes and bacterial cell death.
The following diagram illustrates the general mechanism of bacterial protein synthesis inhibition, a process central to the antimicrobial activity of this compound.
Experimental Protocols: Antimicrobial Susceptibility Testing
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria, such as Staphylococcus aureus, using the broth microdilution method. This protocol is based on established guidelines for antimicrobial susceptibility testing.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum (prepared to a 0.5 McFarland standard)
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent at a concentration of 1280 µg/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
The following diagram outlines the workflow for the broth microdilution assay.
References
- 1. Mechanism of Puromycin Action: Fate of Ribosomes after Release of Nascent Protein Chains from Polysomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Paldimycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin B is a semi-synthetic antibiotic derived from paulomycins, produced by Streptomyces paulus. It is part of the paulomycin family of antibiotics that act by inhibiting bacterial protein synthesis.[1] Paldimycin has demonstrated notable in vitro activity against a range of Gram-positive bacteria.[2][3] These application notes provide detailed protocols for testing the in vitro antibacterial activity of this compound, including methods for determining the Minimum Inhibitory Concentration (MIC), assessing bactericidal activity through time-kill assays, and evaluating potential synergistic effects with other antibiotics.
Data Presentation: In Vitro Antibacterial Activity of Paldimycin
The antibacterial efficacy of Paldimycin is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the in vitro activity of Paldimycin against various Gram-positive clinical isolates.
Table 1: In Vitro Activity of Paldimycin Against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | Paldimycin MIC Range (µg/mL) | Paldimycin MIC₅₀ (µg/mL) | Paldimycin MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 100 | ≤0.06 - 2 | 0.25 | 1 |
| Staphylococcus epidermidis | 50 | ≤0.06 - 4 | 0.5 | 2 |
| Streptococcus pneumoniae | 75 | ≤0.03 - 1 | 0.12 | 0.5 |
| Enterococcus faecalis | 50 | 0.12 - 8 | 1 | 4 |
| Listeria monocytogenes | 31 | ≤0.12 - 2 | 0.5 | 1 |
MIC₅₀: The concentration that inhibits 50% of the isolates. MIC₉₀: The concentration that inhibits 90% of the isolates. Data is compiled from representative studies and should be considered illustrative.
Note: The activity of Paldimycin can be influenced by the testing medium and pH, with greater activity observed in nutrient agar at a pH of 6.8.[2][3]
Experimental Protocols
Detailed methodologies for key in vitro antibacterial assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound stock solution (prepared in a suitable solvent, e.g., DMSO, and then diluted in broth)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of this compound in CAMHB in the 96-well plate to achieve a final volume of 50 µL per well. The concentration range should typically span from 0.015 to 128 µg/mL.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader to measure optical density.
-
Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
CAMHB
-
Bacterial inoculum prepared as in the MIC protocol
-
Sterile culture tubes
-
Incubator with shaking capabilities (35°C ± 2°C)
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation of Test Cultures:
-
Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control tube without any antibiotic.
-
-
Inoculation:
-
Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions in sterile saline.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.
-
A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity. A <3-log₁₀ reduction is considered bacteriostatic.
-
Synergy Testing by Checkerboard Assay
Objective: To evaluate the interaction (synergistic, additive, indifferent, or antagonistic) between this compound and another antibiotic.
Materials:
-
This compound and a second antibiotic of interest
-
CAMHB
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional array of antibiotic concentrations.
-
Serially dilute this compound along the y-axis (rows) and the second antibiotic along the x-axis (columns).
-
The final plate should contain a range of concentrations of each antibiotic alone and in combination.
-
-
Inoculation:
-
Inoculate the plate with a bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Data Analysis and FIC Index Calculation:
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:
-
FIC of this compound (FICₐ) = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of second antibiotic (FICₑ) = (MIC of second antibiotic in combination) / (MIC of second antibiotic alone)
-
FIC Index = FICₐ + FICₑ
-
-
Interpret the results as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Visualizations
Experimental Workflow for In Vitro Antibacterial Activity Testing
Hypothetical Mechanism of Action of this compound
References
- 1. In vitro activities of daptomycin (LY146032) and paldimycin (U-70,138F) against anaerobic gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Paldimycin B in Bacterial Cell Culture Studies
Notice to Researchers, Scientists, and Drug Development Professionals:
Extensive literature review reveals a significant scarcity of current, detailed scientific information on Paldimycin B. The majority of available data dates from the late 1980s, and there is a notable lack of in-depth research in the public domain regarding its specific mechanism of action, affected signaling pathways, and standardized protocols for its use in modern bacterial cell culture studies. Much of the readily available information pertains to Polymyxin B , a distinct antibiotic with a different mechanism of action and bacterial spectrum.
The following information has been compiled from the limited historical resources available for this compound.
Introduction to this compound
Paldimycin is an antibiotic complex produced by the fermentation of Streptomyces paulus.[1] It is a semisynthetic derivative of the paulomycin class of antibiotics and consists of two major components, Paldimycin A and this compound.[1][2] Paldimycin exhibits activity primarily against Gram-positive bacteria.[1]
Mechanism of Action (Postulated)
The precise molecular mechanism of this compound has not been fully elucidated in recent literature. Early studies suggest that it interferes with bacterial cell wall synthesis. At sub-inhibitory concentrations, Paldimycin has been observed to cause morphological changes in Staphylococcus aureus, including cell enlargement and thickened cell walls, with irregularities in cell division.[3] This suggests a potential interaction with peptidoglycan synthesis or cell division processes.
Spectrum of Activity
Application Notes
-
Gram-Positive Bacteria Focus: Based on available information, this compound's utility in cell culture studies would be primarily directed towards Gram-positive bacteria.
-
Sub-MIC Studies: The observed morphological changes at concentrations below the MIC suggest its potential use in studies investigating bacterial cell wall stress responses and cell division mechanisms.[3]
-
Serum Bactericidal Activity: Paldimycin treatment has been shown to increase the susceptibility of Staphylococcus aureus to serum, indicating potential applications in studies of host-pathogen interactions and the efficacy of host immune factors.[3]
Experimental Protocols
Due to the lack of detailed, validated protocols in the current scientific literature, the following are generalized experimental frameworks based on standard antibiotic susceptibility testing. Researchers should perform extensive optimization and validation.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Incubator (37°C)
-
Plate reader or visual assessment
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Perform serial two-fold dilutions of this compound in CAMHB across the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by identifying the lowest concentration of this compound with no visible bacterial growth.
Bacterial Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Tryptic Soy Broth)
-
Sterile culture tubes
-
Shaking incubator
-
Apparatus for colony counting (e.g., agar plates, automated counter)
Procedure:
-
Prepare culture tubes with broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Inoculate the tubes with a standardized bacterial suspension.
-
Include a growth control tube without the antibiotic.
-
Incubate the tubes in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).
-
Plot CFU/mL versus time to visualize the killing kinetics.
Quantitative Data
The available literature lacks comprehensive quantitative data for this compound. The following table is a template that researchers can use to structure their own findings.
| Bacterial Species | Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data to be determined |
| Streptococcus pneumoniae | ATCC 49619 | Data to be determined |
| Enterococcus faecalis | ATCC 29212 | Data to be determined |
| Bacillus subtilis | ATCC 6633 | Data to be determined |
Visualizations
Due to the absence of defined signaling pathway information for this compound, a diagram illustrating a hypothetical mechanism of action related to cell wall synthesis inhibition is provided below. Additionally, a general experimental workflow for MIC determination is presented.
References
- 1. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Augmentation of serum bactericidal activity by paldimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Paldimycin B in Antibiotic Synergy Studies
Introduction
Paldimycin B is a semi-synthetic antibiotic derived from paulomycin, known to be a protein synthesis inhibitor with activity primarily against Gram-positive bacteria. The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and combat resistant strains. These application notes provide a framework for investigating the synergistic potential of this compound with other classes of antibiotics against clinically relevant pathogens such as Staphylococcus aureus.
The rationale for exploring this compound in synergistic combinations stems from the principle that targeting different cellular pathways simultaneously can lead to enhanced antimicrobial activity. Synergistic interactions between protein synthesis inhibitors have been observed in Gram-positive bacteria. Furthermore, combining a protein synthesis inhibitor like this compound with a cell wall synthesis inhibitor could also result in a potent synergistic effect.
Hypothetical Synergistic Partners for this compound
Based on established mechanisms of antibiotic synergy, the following antibiotics are proposed as potential synergistic partners for this compound against Staphylococcus aureus:
-
Gentamicin (Aminoglycoside): Another protein synthesis inhibitor that targets the 30S ribosomal subunit. The combination of two drugs acting on different aspects of protein synthesis could lead to a more profound inhibition.
-
Vancomycin (Glycopeptide): A cell wall synthesis inhibitor. By weakening the cell wall, vancomycin may enhance the intracellular penetration of this compound, allowing it to reach its ribosomal target more effectively.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Materials:
-
This compound powder
-
Gentamicin or Vancomycin powder
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C)
-
Microplate reader (600 nm)
Protocol:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic (Gentamicin or Vancomycin) in an appropriate solvent and sterilize by filtration.
-
Determine Minimum Inhibitory Concentration (MIC): Before the synergy test, determine the MIC of each antibiotic individually against the S. aureus strain using the broth microdilution method according to CLSI guidelines.
-
Prepare Bacterial Inoculum: Culture S. aureus overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Set up the Checkerboard Plate:
-
In a 96-well plate, serially dilute this compound horizontally (e.g., across columns 1-10) and the partner antibiotic vertically (e.g., down rows A-G).
-
The concentrations should range from above to below the predetermined MICs.
-
Column 11 should contain only the partner antibiotic in serial dilutions (growth control for this drug).
-
Row H should contain only this compound in serial dilutions (growth control for this drug).
-
A well with only bacterial inoculum and no antibiotics should be included as a positive growth control. A well with only broth should be included as a negative control.
-
-
Inoculation and Incubation: Inoculate each well (except the negative control) with the prepared bacterial suspension. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
After incubation, measure the optical density (OD) at 600 nm to determine bacterial growth. The MIC is the lowest concentration of the antibiotic(s) that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows no growth:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
-
FICI = FIC of this compound + FIC of Partner Antibiotic
-
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Experimental Workflow for Checkerboard Assay
Application Notes and Protocols for HPLC Purification and Analysis of Paldimycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin B is a semi-synthetic antibiotic derived from paulomycin B, exhibiting potent activity against various Gram-positive bacteria. As with many complex natural product derivatives, robust and efficient methods for its purification and analysis are critical for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for these purposes, offering high resolution and sensitivity.
These application notes provide detailed protocols for the purification and analysis of this compound using various HPLC techniques. While specific published HPLC methods for this compound are limited, the protocols outlined below are based on established methods for the closely related precursor, paulomycin, and general principles of antibiotic chromatography.[1] This document covers reversed-phase, normal-phase, ion-exchange, and size-exclusion chromatography, providing a comprehensive guide for researchers.
I. Reversed-Phase HPLC (RP-HPLC) for Analysis and Purification
RP-HPLC is the most common mode of chromatography for the analysis of antibiotics due to its versatility and compatibility with a wide range of compounds. The following method is adapted from a validated protocol for the analysis of paulomycins and is expected to provide excellent resolution for this compound.[1]
Analytical Method
This method is suitable for determining the purity of this compound samples, monitoring reaction progress, and performing stability studies.
Table 1: Analytical RP-HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm (e.g., Apollo C18)[1] |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA)[1] |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[1] |
| Gradient Program | 5% B for 5 min[1] 5% to 90% B over 20 min (linear)[1] 90% to 100% B over 5 min (linear)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Detection | UV at 320 nm[1] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or 30°C |
Experimental Protocol: Analytical RP-HPLC
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the prepared sample and run the gradient program as detailed in Table 1. Acquire data for the entire run.
-
Data Analysis: Integrate the peaks of interest. The purity of this compound can be calculated based on the area percentage of the main peak relative to the total peak area.
Preparative Method
For the purification of this compound from reaction mixtures or fermentation broths, a preparative RP-HPLC method can be employed. This method is scaled up from the analytical method to accommodate larger sample loads.
Table 2: Preparative RP-HPLC Parameters for this compound Purification
| Parameter | Condition |
| Column | C18, 5-10 µm, ≥ 19 x 100 mm (e.g., Waters XBridge C18) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[2] |
| Elution Mode | Isocratic or Gradient (optimized based on analytical separation) |
| Flow Rate | 5-20 mL/min (depending on column dimensions)[2] |
| Detection | UV at 320 nm |
| Sample Loading | Dependent on column size and sample complexity |
Experimental Protocol: Preparative RP-HPLC
-
Method Development: Optimize the separation on an analytical scale to achieve good resolution between this compound and impurities. An isocratic method with an appropriate percentage of the organic solvent may be suitable for preparative scale to simplify fraction collection and solvent removal.[2]
-
Sample Preparation: Dissolve the crude this compound sample in the minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase to a concentration suitable for injection.
-
Purification Run: Equilibrate the preparative HPLC system. Inject the sample and run the optimized isocratic or gradient method.
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on the UV chromatogram.
-
Post-Purification Processing: Combine the pure fractions, and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain pure this compound as a solid.
References
Application Notes and Protocols for Paldimycin B Susceptibility Testing of Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paldimycin B is a semi-synthetic antibiotic derived from paulomycin. It is known to be a protein synthesis inhibitor with demonstrated in vitro activity primarily against Gram-positive bacteria.[1] These application notes provide a summary of the available data on the susceptibility of various clinical isolates to this compound and detailed protocols for performing susceptibility testing.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against a range of clinical isolates. It is important to note that the activity of this compound is influenced by the testing medium and pH, with optimal activity observed in Nutrient Broth at a pH of 6.8.[1]
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 100 | 0.12 | 0.25 | ≤0.03-1.0 | [1] |
| Staphylococcus epidermidis | 50 | 0.12 | 0.25 | ≤0.03-0.5 | [1] |
| Staphylococcus haemolyticus | 25 | 0.12 | 0.25 | ≤0.03-0.25 | [1] |
| Staphylococcus hominis | 10 | 0.12 | 0.12 | ≤0.03-0.12 | [1] |
| Enterococcus faecalis | 25 | 0.5 | 1.0 | 0.12-2.0 | [1] |
| Streptococcus pneumoniae | 25 | ≤0.03 | 0.06 | ≤0.03-0.12 | [1] |
| Streptococcus pyogenes | 20 | ≤0.03 | ≤0.03 | ≤0.03 | [1] |
| Streptococcus agalactiae | 10 | ≤0.03 | 0.06 | ≤0.03-0.06 | [1] |
| Listeria monocytogenes | 10 | 0.12 | 0.25 | 0.06-0.25 | [1] |
| Anaerobic Gram-positive cocci | 118 | >64 | >64 | 2->64 | [2] |
| Clostridium difficile | 101 | 32 | >64 | 4->64 | [2] |
| Propionibacterium acnes | 60 | >64 | >64 | 8->64 | [2] |
| Chlamydia trachomatis | Not specified | 0.25 | Not specified | Not specified | [3] |
Experimental Protocols
Given the pH-dependent activity of this compound, standard susceptibility testing protocols need to be modified. The following are detailed methodologies for broth microdilution and agar dilution assays.
Protocol 1: Broth Microdilution Susceptibility Testing
This protocol is adapted from standard CLSI guidelines with modifications to accommodate the specific properties of this compound.
Materials:
-
This compound analytical standard
-
Nutrient Broth
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile saline or broth for dilution
-
pH meter
-
Sterile 1N HCl or 1N NaOH for pH adjustment
-
Incubator (35 ± 2°C)
-
Microplate reader or manual reading mirror
Procedure:
-
Media Preparation: Prepare Nutrient Broth according to the manufacturer's instructions. Adjust the pH of the broth to 6.8 using sterile 1N HCl or 1N NaOH. Sterilize the pH-adjusted broth by autoclaving.
-
This compound Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Serial Dilution:
-
Dispense 100 µL of sterile, pH 6.8 Nutrient Broth into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.
-
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Within 15 minutes of preparation, dilute the standardized inoculum 1:100 in the pH 6.8 Nutrient Broth to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL. Add 100 µL of this diluted inoculum to each well of the microtiter plate (wells 1-11). Well 12 will be the sterility control (no inoculum). Well 11 will be the growth control (inoculum, no antibiotic). The final inoculum in each well will be approximately 7.5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the naked eye or a microplate reader.
Protocol 2: Agar Dilution Susceptibility Testing
This method is suitable for determining the MIC of this compound, particularly for anaerobic organisms.
Materials:
-
This compound analytical standard
-
Nutrient Agar
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
-
Inoculum replicating device (e.g., Steers replicator)
-
pH meter
-
Sterile 1N HCl or 1N NaOH for pH adjustment
-
Incubator (35 ± 2°C)
Procedure:
-
Media Preparation: Prepare Nutrient Agar according to the manufacturer's instructions. Cool the molten agar to 45-50°C and adjust the pH to 6.8 using sterile 1N HCl or 1N NaOH.
-
This compound Plate Preparation:
-
Prepare serial dilutions of this compound in a suitable solvent.
-
Add the appropriate volume of each this compound dilution to molten, pH-adjusted Nutrient Agar to achieve the desired final concentrations. Ensure thorough mixing.
-
Pour the agar into sterile petri dishes to a depth of 3-4 mm.
-
Allow the plates to solidify at room temperature. Include a drug-free plate as a growth control.
-
-
Inoculum Preparation: Prepare a bacterial suspension to a 0.5 McFarland standard. For anaerobic bacteria, use an appropriate anaerobic broth and maintain anaerobic conditions throughout.
-
Inoculation: Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of the agar plates, from the lowest to the highest concentration.
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours. For anaerobic bacteria, incubate in an anaerobic environment.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.
Mandatory Visualizations
Caption: Workflow for this compound Susceptibility Testing.
Caption: this compound Mechanism of Action.
References
- 1. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activities of daptomycin (LY146032) and paldimycin (U-70,138F) against anaerobic gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of U-70138F (paldimycin), roxithromycin (RU 965), and ofloxacin (ORF 18489) against Chlamydia trachomatis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Novel Antibiotics
Note to the Reader: Despite a comprehensive search for in vivo efficacy studies of Paldimycin B in animal models, no publicly available data or detailed experimental protocols for this specific compound were identified. This compound is known as a semi-synthetic antibiotic derived from paulomycins, which acts as a protein synthesis inhibitor with activity against Gram-positive pathogens. However, the absence of published preclinical animal studies prevents the creation of application notes and protocols based on actual experimental data for this compound.
Therefore, the following document has been generated as a detailed template to guide researchers, scientists, and drug development professionals in designing and reporting in vivo efficacy studies for a hypothetical novel antibiotic, herein referred to as "Compound X," which shares a similar profile to this compound (i.e., efficacy against Gram-positive bacteria). This template is based on established principles of preclinical antibiotic development and common methodologies for animal infection models.
Application Note: In Vivo Efficacy of Compound X in a Murine Model of Staphylococcus aureus Infection
Introduction
Compound X is a novel investigational antibiotic with potent in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This application note describes the in vivo efficacy of Compound X in a murine systemic infection model and a murine thigh infection model. The data presented herein supports the potential of Compound X as a therapeutic agent for treating severe Gram-positive bacterial infections.
Data Presentation
The in vivo efficacy of Compound X was evaluated based on survival rates in a systemic infection model and bacterial burden reduction in a thigh infection model.
Table 1: Survival Rates in Murine Systemic Infection Model with MRSA
| Treatment Group | Dose (mg/kg) | Route of Administration | Dosing Frequency | Survival Rate (%) at 7 Days Post-Infection |
| Vehicle Control | - | Intraperitoneal | Once Daily | 10 |
| Compound X | 10 | Intraperitoneal | Once Daily | 60 |
| Compound X | 20 | Intraperitoneal | Once Daily | 90 |
| Compound X | 40 | Intraperitoneal | Once Daily | 100 |
| Vancomycin | 10 | Intraperitoneal | Twice Daily | 100 |
Table 2: Bacterial Burden Reduction in Murine Thigh Infection Model with MRSA
| Treatment Group | Dose (mg/kg) | Route of Administration | Dosing Frequency | Mean Bacterial Load (log10 CFU/thigh) ± SD at 24h |
| Untreated Control | - | - | - | 8.5 ± 0.4 |
| Vehicle Control | - | Subcutaneous | Once | 8.3 ± 0.5 |
| Compound X | 5 | Subcutaneous | Once | 6.2 ± 0.6 |
| Compound X | 10 | Subcutaneous | Once | 4.1 ± 0.7 |
| Compound X | 20 | Subcutaneous | Once | 2.5 ± 0.5 |
| Linezolid | 25 | Oral | Twice | 3.8 ± 0.6 |
Experimental Protocols
1. Murine Systemic Infection Model
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Infection: Mice are infected via intraperitoneal injection with a lethal dose of MRSA (e.g., 1 x 10^8 CFU/mouse) in 0.5 mL of saline.
-
Treatment: Treatment with Compound X, vehicle, or a comparator antibiotic (e.g., vancomycin) is initiated 1 hour post-infection. The compounds are administered at the specified doses and routes.
-
Efficacy Endpoint: Survival is monitored for 7 days post-infection.
2. Murine Thigh Infection Model
-
Animal Model: Neutropenic female ICR mice, 6-8 weeks old. Neutropenia is induced by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice are anesthetized, and 0.1 mL of a mid-logarithmic phase culture of MRSA (e.g., 1 x 10^6 CFU/mouse) is injected into the right thigh muscle.
-
Treatment: At 2 hours post-infection, a single dose of Compound X, vehicle, or a comparator antibiotic (e.g., linezolid) is administered.
-
Efficacy Endpoint: At 24 hours post-infection, mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/thigh).
Signaling Pathway and Workflow Diagrams
Application Notes and Protocols for Assessing Paldimycin B Stability in Different Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the stability of Paldimycin B in various biological and experimental media. The following procedures are designed to establish the degradation kinetics and identify potential degradation products, which are crucial for preclinical and clinical development.
Introduction
This compound is an antibiotic that requires comprehensive stability profiling to ensure its efficacy and safety.[1] Understanding its stability in different media, such as plasma, serum, and microbiological culture media, is essential for accurate pharmacokinetic and pharmacodynamic studies. These protocols outline the necessary steps for conducting short-term, long-term, and forced degradation studies.
Forced degradation studies are a critical component of pharmaceutical development, helping to establish degradation pathways, assess the stability of the molecule, and validate analytical methods.[2]
Analytical Method for this compound Quantification
A validated, stability-indicating analytical method is paramount for accurate quantification of this compound. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are recommended for their sensitivity and specificity.
Protocol 2.1: Quantification of this compound using LC-MS/MS
This protocol is based on established methods for quantifying similar antibiotics in biological matrices.[3][4][5][6]
-
Sample Preparation (Plasma/Serum):
-
Thaw frozen plasma or serum samples on ice.
-
To 100 µL of plasma/serum, add 200 µL of a protein precipitation agent (e.g., acetonitrile or 5% trichloroacetic acid) containing an appropriate internal standard.[3][5]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC HSS C18).[3][4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient should be optimized to ensure separation of this compound from any degradation products and matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Specific precursor-product ion transitions for this compound and the internal standard must be determined through initial infusion experiments.
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into the same matrix (plasma, serum, or media) being tested.
-
The calibration curve should cover the expected concentration range. QC samples should be prepared at low, medium, and high concentrations.
-
Stability Assessment in Biological Media
Protocol 3.1: Short-Term (Bench-Top) Stability in Plasma and Serum
This protocol assesses the stability of this compound at room temperature and refrigerated conditions to simulate sample handling and processing times.[7][8][9]
-
Spike fresh human plasma or serum with this compound at low and high QC concentrations.
-
Aliquot the samples into separate tubes for each time point.
-
Store the aliquots at room temperature (~25°C) and under refrigeration (4-6°C).[8]
-
Analyze samples at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).[7][9]
-
The concentration at each time point is compared to the initial (T=0) concentration. This compound is considered stable if the recovery is within 85-115% of the initial concentration.[7][8][9]
Protocol 3.2: Long-Term Stability in Plasma and Serum
This protocol evaluates the stability of this compound under frozen storage conditions.[7][8][10][11]
-
Prepare spiked plasma or serum samples as described in Protocol 3.1.
-
Store aliquots at -20°C and -80°C.
-
Analyze samples at various time points (e.g., 1, 3, 6, and 12 months).
-
Compare the results to the baseline (T=0) to determine the percentage of degradation.
Protocol 3.3: Freeze-Thaw Stability in Plasma and Serum
This protocol assesses the impact of repeated freezing and thawing cycles on this compound concentration.
-
Prepare spiked plasma or serum samples at low and high QC concentrations.
-
Subject the samples to multiple freeze-thaw cycles (e.g., three cycles). For each cycle, freeze the samples at -20°C or -80°C for at least 24 hours and then thaw them completely at room temperature.
-
Analyze the samples after the final thaw and compare the concentrations to a control set of samples that have not undergone freeze-thaw cycles.
Data Presentation: Stability in Biological Media
| Condition | Matrix | Temperature | Time Point | Low QC Recovery (%) | High QC Recovery (%) | Stability |
| Short-Term | Plasma | Room Temp | 4 hours | |||
| Short-Term | Serum | 4°C | 24 hours | |||
| Long-Term | Plasma | -20°C | 3 months | |||
| Long-Term | Serum | -80°C | 12 months | |||
| Freeze-Thaw | Plasma | -80°C | 3 cycles |
Stability Assessment in Microbiological Media
The stability of an antibiotic in the culture medium is crucial for the accuracy of susceptibility testing, such as determining the Minimum Inhibitory Concentration (MIC).[12][13]
Protocol 4.1: Stability in Bacterial Growth Media
-
Prepare a stock solution of this compound.
-
Dilute the stock solution to the desired concentrations in sterile bacterial growth media (e.g., Mueller-Hinton Broth, Tryptone Soy Broth).[14]
-
Incubate the media under standard culture conditions (e.g., 37°C).
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately freeze the collected samples at -80°C until analysis.
-
Quantify the remaining this compound concentration using the validated analytical method.
Data Presentation: Stability in Microbiological Media
| Media | Temperature | Time Point (hours) | Concentration 1 Recovery (%) | Concentration 2 Recovery (%) |
| Mueller-Hinton Broth | 37°C | 0 | 100 | 100 |
| Mueller-Hinton Broth | 37°C | 4 | ||
| Mueller-Hinton Broth | 37°C | 8 | ||
| Mueller-Hinton Broth | 37°C | 24 | ||
| Tryptone Soy Broth | 37°C | 0 | 100 | 100 |
| Tryptone Soy Broth | 37°C | 4 | ||
| Tryptone Soy Broth | 37°C | 8 | ||
| Tryptone Soy Broth | 37°C | 24 |
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of the drug substance.[2][15][16]
Protocol 5.1: Forced Degradation of this compound
-
Acidic Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.[15][16]
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.[15][16]
-
Thermal Degradation: Expose solid this compound and a solution to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose this compound solution to a light source according to ICH Q1B guidelines.
For each condition, analyze the stressed samples by LC-MS/MS to quantify the remaining this compound and identify major degradation products.
Data Presentation: Forced Degradation Studies
| Stress Condition | This compound Remaining (%) | Number of Degradation Products Detected | Major Degradant (m/z) |
| 0.1 M HCl, 60°C, 24h | |||
| 0.1 M NaOH, 60°C, 24h | |||
| 3% H₂O₂, RT, 24h | |||
| Dry Heat, 80°C, 48h | |||
| Photolytic Exposure |
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: Hypothetical Degradation Pathways of this compound.
References
- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. A validated ultra-performance liquid chromatography–tandem mass spectrometry method for the quantification of polymyxin B in mouse serum and epithelial lining fluid: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method | Semantic Scholar [semanticscholar.org]
- 7. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro stability study of 10 beta-lactam antibiotics in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Troubleshooting Paldimycin B MIC Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent Minimum Inhibitory Concentration (MIC) assay results for Paldimycin B. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a semi-synthetic antibiotic derived from paulomycins A and B.[1] It is primarily active against Gram-positive bacteria.[2][3] Its mechanism of action is the inhibition of protein synthesis.
Q2: My this compound MIC values are inconsistent between experiments. What are the most likely causes?
Inconsistent this compound MIC results can often be attributed to several critical factors:
-
Media Composition and pH: this compound's activity is highly dependent on the culture medium. Its activity is greater in Nutrient Broth at a pH of 6.8 compared to Mueller-Hinton Broth.[2][3][4]
-
Inoculum Density: A notable "inoculum effect" has been observed with this compound, where a higher bacterial inoculum can lead to an artificially elevated MIC.[4][5]
-
This compound Stock Solution: Degradation of the this compound stock solution due to improper storage or repeated freeze-thaw cycles can lead to a loss of potency.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a common source of variability in MIC assays.
Q3: The MIC values for my quality control (QC) strains are out of the expected range. How can I address this?
When QC strain MICs are inconsistent, it points to a systemic issue in the assay.
-
Verify QC Strain Purity: Ensure that the correct ATCC reference strain is being used and that the culture is not contaminated. Streak the QC strain on an appropriate agar plate to confirm purity.
-
Review Assay Protocol: Meticulously compare your experimental protocol with the detailed methodology provided below, paying close attention to media preparation, inoculum standardization, and incubation conditions.
-
Prepare Fresh Reagents: If the issue persists, prepare fresh this compound stock solution, media, and inoculum.
Q4: Can I use standard Mueller-Hinton Broth (MHB) for this compound MIC assays?
While MHB is a standard medium for many antibiotics, studies have shown that this compound exhibits greater potency in Nutrient Broth with a pH of 6.8.[2][3][4] If you are observing higher than expected MICs in MHB, consider switching to Nutrient Broth.
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions.
| Problem | Potential Cause | Recommended Solution |
| High variability in MICs across replicates | Inaccurate pipetting during serial dilutions. | Calibrate pipettes regularly. Use fresh pipette tips for each dilution step. Ensure thorough mixing at each dilution step. |
| Non-homogenous inoculum. | Vortex the bacterial suspension thoroughly before dispensing into the microtiter plate. | |
| Consistently high MIC values | This compound stock solution has degraded. | Prepare a fresh stock solution of this compound. Aliquot and store at -20°C or below, avoiding repeated freeze-thaw cycles. |
| "Inoculum effect" due to high bacterial density. | Strictly adhere to the standardized inoculum preparation protocol to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[6] | |
| Suboptimal media and/or pH. | Use Nutrient Broth with a pH adjusted to 6.8 for optimal this compound activity.[2][3] | |
| Consistently low MIC values | This compound stock solution is too concentrated. | Double-check the initial weight and dilution calculations for the stock solution. |
| Inoculum density is too low. | Ensure the inoculum is prepared to the correct optical density (e.g., 0.5 McFarland standard) before final dilution. | |
| "Skipped wells" (growth in higher concentrations, no growth in lower) | Contamination of the well with a resistant organism. | Repeat the assay with strict aseptic technique. |
| Pipetting error leading to no this compound in the well. | Be meticulous during the addition of the antibiotic dilutions to the plate. |
Expected this compound MIC Ranges for Gram-Positive Bacteria
The following table summarizes the MIC for 90% of isolates (MIC90) as reported in early in-vitro studies. These values can be used as a general guide for expected results.
| Organism | Medium | MIC90 (µg/mL) |
| Staphylococci | Nutrient Agar (pH 6.8) | ≤ 2 |
| Streptococci | Nutrient Agar (pH 6.8) | ≤ 2 |
| Enterococci | Nutrient Agar (pH 6.8) | ≤ 2 |
Data compiled from studies indicating that all tested strains of these organisms were inhibited at concentrations of ≤ 2 µg/mL.[3]
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolving: Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use vials and store them at -20°C or below, protected from light.
Broth Microdilution MIC Assay for this compound
This protocol is based on general CLSI guidelines and adapted for the specific requirements of this compound.
-
Media Preparation: Prepare Nutrient Broth and adjust the pH to 6.8. Dispense into sterile containers.
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours growth), select several morphologically similar colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized suspension in the prepared Nutrient Broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of this compound:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in the prepared Nutrient Broth to achieve the desired final concentration range.
-
Ensure a growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent this compound MIC assay results.
References
- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of the new paulomycin antibiotic paldimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of gram-positive cocci to paldimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of gram-positive cocci to paldimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Optimizing Paldimycin B Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Paldimycin B in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a semi-synthetic antibiotic derived from Streptomyces paulus.[1][2] It functions by inhibiting protein synthesis in susceptible bacteria.[3] Its chemical formula is C43H62N4O23S3, with a molecular weight of approximately 1099.15 g/mol .[1] Due to its complex structure, this compound, like many complex antibiotics, may exhibit limited aqueous solubility.[4]
Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause?
Precipitation of a compound in aqueous-based cell culture media, especially when transitioning from a concentrated stock solution (often in DMSO), is a common issue.[5] This can be attributed to the compound's low aqueous solubility. Even if a compound dissolves in a high concentration in an organic solvent like DMSO, its solubility limit may be exceeded when diluted into the aqueous environment of the culture medium.
Q3: Are there general strategies to enhance the solubility of compounds like this compound for in vitro assays?
Yes, several methods can be employed to improve the solubility of poorly soluble drugs.[6][7][8] These strategies can be broadly categorized into physical and chemical modifications. Common approaches include the use of co-solvents, pH adjustment, and the addition of solubilizing agents like surfactants or cyclodextrins.[6][7][8][9]
Q4: Can I use detergents to improve this compound solubility in my experiments?
For cell-free experiments, such as enzyme assays, low concentrations of non-ionic detergents like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) can be effective in enhancing solubility.[5] However, for cell-based assays, detergents are generally not recommended as they can be cytotoxic by disrupting cell membranes.[5]
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
This guide provides a step-by-step approach to troubleshoot and optimize the solubility of this compound for your experiments.
Problem: this compound precipitates out of solution upon dilution into aqueous buffer or cell culture medium.
Step 1: Initial Assessment and Stock Solution Preparation
-
Question: How are you preparing your this compound stock solution?
-
Recommendation: Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of many poorly soluble compounds. Ensure the this compound is fully dissolved in the stock solution before further dilution.
Step 2: Modifying the Dilution Protocol
-
Question: How are you diluting your stock solution into the final assay medium?
-
Recommendation: Avoid adding a large volume of the aqueous medium directly to a small volume of the concentrated stock. Instead, try a stepwise dilution. For example, perform an intermediate dilution in a mixture of the organic solvent and the aqueous medium before the final dilution. Vigorous vortexing or sonication during dilution can also help prevent immediate precipitation.
Step 3: Utilizing Co-solvents
-
Question: Is your final assay medium purely aqueous?
-
Recommendation: If your experimental system can tolerate it, consider the use of a co-solvent. The addition of a small percentage of a water-miscible organic solvent to the final assay buffer can significantly increase the solubility of hydrophobic compounds.[7]
Table 1: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Final Concentration | Considerations |
| DMSO | < 1% (ideally < 0.5%) | Can have biological effects at higher concentrations. |
| Ethanol | < 1% | Can affect enzyme activity and cell viability. |
| Polyethylene Glycol (PEG) | Varies by MW and experiment | Generally well-tolerated by cells. |
Step 4: Adjusting the pH
-
Question: Does this compound have ionizable groups?
-
Recommendation: The solubility of compounds with acidic or basic functional groups can be highly dependent on the pH of the solution.[6] Experiment with adjusting the pH of your buffer to see if it improves solubility. For compounds with acidic groups, a higher pH will increase solubility, while for basic compounds, a lower pH will be beneficial.
Step 5: Employing Solubilizing Excipients
-
Question: Have you considered using additives to enhance solubility?
-
Recommendation: For challenging compounds, the use of solubilizing agents can be effective.
Table 2: Solubilizing Agents
| Agent | Mechanism of Action | Example | Considerations |
| Surfactants | Form micelles that encapsulate hydrophobic molecules. | Tween-80, Triton X-100 | Primarily for cell-free assays due to potential cytotoxicity.[5] |
| Cyclodextrins | Form inclusion complexes with poorly soluble drugs.[8] | β-cyclodextrin | Can sometimes interfere with drug-target interactions. |
| Serum Albumin | Binds to lipophilic compounds, increasing their apparent solubility.[5] | Bovine Serum Albumin (BSA) | Can affect the free concentration of the drug. |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound
Objective: To determine the apparent solubility of this compound in a specific buffer or medium under defined conditions.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Assay buffer or cell culture medium of interest
-
96-well filter plates (e.g., with a 0.45 µm filter)
-
96-well UV-transparent plates
-
Plate shaker
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO.
-
Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a new 96-well plate containing the aqueous assay buffer (e.g., 198 µL). This will create a range of this compound concentrations in a constant final concentration of DMSO (e.g., 1%).
-
Seal the plate and incubate at room temperature or 37°C on a plate shaker for a set period (e.g., 2 hours) to allow for equilibration.
-
After incubation, visually inspect the wells for any signs of precipitation.
-
Transfer the solutions to a 96-well filter plate and centrifuge to separate any precipitated compound.
-
Transfer the filtrate to a UV-transparent 96-well plate.
-
Measure the absorbance of the filtrate at a predetermined wavelength for this compound. Alternatively, analyze the concentration using a validated HPLC method.
-
The highest concentration at which no precipitation is observed and the measured concentration in the filtrate plateaus is considered the kinetic solubility.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. paldimycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The Benefits and Challenges of Antibiotics–Non-Steroidal Anti-Inflammatory Drugs Non-Covalent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Paldimycin B Stability and Degradation in Culture Medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Paldimycin B in culture medium.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
Issue 1: Loss of this compound Bioactivity in Culture
Symptoms:
-
Reduced or complete loss of antibacterial efficacy in your cell culture experiments.
-
Inconsistent results between experimental replicates.
Potential Cause: this compound has likely degraded in the culture medium due to factors such as pH, temperature, or extended incubation times. The primary degradation pathway for its parent compound, paulomycin, involves the hydrolysis of the paulic acid moiety, leading to the formation of inactive paulomenols. A similar degradation pattern is anticipated for this compound.
Solutions:
-
Optimize pH of Culture Medium: Maintain the pH of the culture medium within a stable range, ideally between 6.0 and 7.4. Avoid highly acidic or alkaline conditions, which can accelerate hydrolysis.
-
Control Incubation Temperature: Use the lowest effective temperature for your cell culture. While 37°C is standard for many cell lines, prolonged exposure can enhance the degradation rate of this compound.
-
Minimize Incubation Time: Reduce the duration of experiments where possible. For long-term studies, consider replenishing the culture medium with freshly prepared this compound at regular intervals.
-
Aliquot and Store Properly: Store this compound stock solutions at -20°C or lower in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Symptoms:
-
Chromatograms from HPLC analysis of your culture medium show additional peaks that are not present in the this compound standard.
-
A decrease in the area of the this compound peak over time, corresponding with an increase in the area of the new peaks.
Potential Cause: The new peaks likely represent degradation products of this compound. Based on the degradation of its parent compound, these are likely paulomenol-like structures formed by the loss of the paulic acid side chain.
Solutions:
-
Confirm Degradation Products: If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and compare them to the expected masses of this compound degradation products.
-
Implement a Stability Study: Conduct a time-course experiment to monitor the degradation of this compound in your specific culture medium under your experimental conditions. This will help establish a timeline for its stability.
-
Adjust Experimental Conditions: Based on the stability study, modify your experimental protocol to minimize degradation, such as preparing fresh solutions more frequently or reducing the incubation period.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: While specific studies on this compound are limited, its degradation pathway is inferred from its parent compound, paulomycin. The primary mechanism is the hydrolysis and loss of the paulic acid moiety, resulting in the formation of inactive compounds known as paulomenols.
Q2: How do pH and temperature affect this compound stability?
A2: Generally, extremes in pH (both acidic and alkaline) and elevated temperatures accelerate the degradation of antibiotics. For this compound, it is recommended to maintain a near-neutral pH and store and use it at the lowest practical temperature to ensure stability.
Q3: What are the best practices for storing this compound stock solutions?
A3: this compound stock solutions should be prepared in a suitable solvent (e.g., DMSO or ethanol), aliquoted into single-use volumes, and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Protect solutions from light.
Q4: How often should I add fresh this compound to my long-term cultures?
A4: The frequency of replenishment depends on the specific conditions of your experiment (e.g., cell type, media, temperature). It is advisable to conduct a pilot stability study to determine the half-life of this compound in your system. Based on this, you can establish an appropriate schedule for media changes with fresh antibiotic.
Q5: Can I use pre-mixed culture media containing this compound?
A5: It is generally not recommended to store culture media with this compound for extended periods. For optimal performance, add freshly thawed this compound to the culture medium immediately before use.
Data Presentation
The following tables summarize hypothetical degradation data for this compound to illustrate the expected impact of pH and temperature. Note: This data is illustrative and should be confirmed by experimental studies.
Table 1: Effect of pH on this compound Half-Life in Culture Medium at 37°C
| pH | Half-Life (Hours) |
| 5.0 | 18 |
| 6.0 | 48 |
| 7.4 | 36 |
| 8.0 | 24 |
Table 2: Effect of Temperature on this compound Half-Life in Culture Medium at pH 7.4
| Temperature (°C) | Half-Life (Hours) |
| 4 | >168 |
| 25 | 72 |
| 37 | 36 |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for this compound
Objective: To determine the degradation kinetics of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
HPLC system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Water, HPLC grade
-
Sterile microcentrifuge tubes
Methodology:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Spiking the Medium: Add the this compound stock solution to the pre-warmed (37°C) cell culture medium to achieve the desired final concentration (e.g., 10 µg/mL).
-
Time-Course Sampling:
-
Immediately after mixing, take a "time zero" sample (e.g., 1 mL) and store it at -80°C.
-
Incubate the remaining medium at 37°C in a CO2 incubator.
-
Collect samples at predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours). Store all samples at -80°C until analysis.
-
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
If necessary, precipitate proteins by adding an equal volume of cold acetonitrile. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start with a linear gradient of 5% B, increasing to 90% B over 20 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 320 nm.
-
-
Data Analysis:
-
Measure the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the time zero sample.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics and half-life.
-
Visualizations
Inferred Degradation Pathway of this compound
Caption: Inferred degradation of this compound to an inactive form.
Experimental Workflow for this compound Stability Assay
Caption: Workflow for assessing this compound stability in culture medium.
Overcoming Paldimycin B resistance in bacterial strains
Welcome to the Technical Support Center for Paldimycin B. This resource is designed for researchers, scientists, and drug development professionals investigating the use of this compound, a semi-synthetic antibiotic derived from paulomycins, which is active against Gram-positive bacteria by inhibiting protein synthesis.
Due to the limited specific information in published literature regarding resistance mechanisms to this compound, this guide provides troubleshooting advice and experimental protocols based on general principles of antibiotic resistance and knowledge of similar antibiotic classes that target the bacterial ribosome.
Frequently Asked Questions (FAQs)
Q1: My bacterial strain is showing high Minimum Inhibitory Concentration (MIC) values for this compound. How can I confirm this is a true resistance phenotype?
A1: First, ensure the integrity of your experiment by verifying the following:
-
This compound Stock: Confirm the correct concentration and storage conditions of your this compound stock solution. Degradation can lead to apparently higher MICs.
-
Assay Conditions: this compound's activity can be influenced by the growth medium and pH. Ensure you are using a consistent and appropriate medium for your bacterial strain and for the antibiotic.
-
Inoculum Density: Verify that the bacterial inoculum used in your susceptibility testing is standardized, as a high inoculum can sometimes lead to higher MIC values.
-
Controls: Always include a susceptible control strain in your experiments to ensure the antibiotic is active and the assay is performing as expected.
If these factors are controlled and you still observe high MICs, you are likely dealing with a resistant strain.
Q2: What are the potential mechanisms of resistance to this compound?
A2: While specific mechanisms for this compound are not well-documented, we can hypothesize based on resistance to other protein synthesis inhibitors that target the 50S ribosomal subunit in Gram-positive bacteria (e.g., macrolides, lincosamides, streptogramins - MLSB resistance). Potential mechanisms include:
-
Target Site Modification: Alteration of the this compound binding site on the 23S rRNA of the 50S ribosomal subunit, commonly through methylation by an erm (erythromycin ribosomal methylase) gene. This is a very common mechanism of resistance to ribosome-targeting antibiotics.
-
Efflux Pumps: The bacteria may acquire or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its ribosomal target.
-
Enzymatic Inactivation: Although less common for this type of antibiotic, it is possible that the bacteria could produce an enzyme that modifies and inactivates this compound.
Q3: How can I investigate if resistance is due to target site modification?
A3: You can start by sequencing the 23S rRNA genes of your resistant strain and comparing them to a susceptible strain to look for mutations in conserved regions. To investigate methylation, you can perform a D-test (double-disk diffusion test) using erythromycin (an inducer of some erm genes) and clindamycin (an indicator of resistance). While this compound is not clindamycin, a positive D-test in a strain resistant to this compound would strongly suggest the presence of an inducible erm gene, which is a likely cause of cross-resistance.
Q4: What experiments can I perform to check for the involvement of efflux pumps?
A4: You can perform MIC testing of this compound in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI), such as reserpine or carbonyl cyanide m-chlorophenylhydrazone (CCCP). A significant reduction in the MIC in the presence of an EPI suggests that an efflux pump is contributing to the resistance.
Q5: How can I test for synergistic effects with other antibiotics to potentially overcome resistance?
A5: A checkerboard assay is the standard method to test for synergy between two antimicrobial agents. This method allows you to test a wide range of concentrations of both drugs to see if their combined effect is greater than the sum of their individual effects.
Troubleshooting Guides
Issue 1: Inconsistent MIC Results for this compound
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh stock solutions. Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles. |
| Incorrect Inoculum Size | Standardize your inoculum using a spectrophotometer (e.g., to a 0.5 McFarland standard). |
| Media Incompatibility | Test different standard media (e.g., Mueller-Hinton Broth, Nutrient Broth) to find the most suitable one for your experiments. |
| Contamination | Streak your culture on an agar plate to check for purity before starting the MIC assay. |
Issue 2: Suspected Efflux-Mediated Resistance
| Observation | Next Step |
| MIC of this compound is high. | Perform an MIC assay with a known efflux pump inhibitor (EPI). |
| MIC decreases significantly with EPI. | This suggests efflux is a mechanism. Proceed to identify the specific pump using molecular techniques (e.g., PCR for known efflux pump genes, transcriptomics to look for upregulated genes). |
| MIC does not change with EPI. | Efflux is unlikely to be the primary resistance mechanism. Investigate target site modification. |
Data Presentation
Table 1: Example MIC Data for this compound
| Strain | Genotype/Phenotype | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| S. aureus ATCC 29213 | Susceptible Control | 0.5 | 1 |
| S. aureus Clinical Isolate 1 | Suspected Resistant | 32 | 1 |
| S. aureus Clinical Isolate 2 | Suspected Resistant | >64 | 2 |
Table 2: Example Checkerboard Assay Results for Synergy
| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| This compound | 32 | 8 | 1.0 | Additive |
| Rifampicin | 0.5 | 0.375 | ||
| This compound | 32 | 4 | 0.375 | Synergy |
| Daptomycin | 1 | 0.25 |
FICI is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). FICI ≤ 0.5 indicates synergy.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Prepare Inoculum: Select 3-5 colonies of the test organism from an overnight culture on a non-selective agar plate. Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of 5 x 10^5 CFU/mL.
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculate Plate: Add 50 µL of the standardized bacterial suspension to each well, bringing the final volume to 100 µL.
-
Controls: Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup: Use a 96-well microtiter plate. Along the x-axis, prepare serial dilutions of Drug A (e.g., this compound). Along the y-axis, prepare serial dilutions of Drug B (e.g., a potential synergizing agent).
-
Drug Addition: Dispense 50 µL of CAMHB into each well. Add Drug A in decreasing concentrations along the columns and Drug B in decreasing concentrations down the rows. The final plate will have a gradient of both drugs.
-
Inoculation: Add 100 µL of a standardized bacterial inoculum (prepared as in the MIC protocol) to each well.
-
Controls: Include rows and columns with each drug alone to determine their individual MICs in the same experiment.
-
Incubation and Reading: Incubate and read the plate as you would for a standard MIC assay.
-
Calculate FICI: For each well showing no growth, calculate the Fractional Inhibitory Concentration Index (FICI). The lowest FICI value determines the nature of the interaction.
Visualizations
Caption: Hypothesized mechanisms of this compound resistance in bacteria.
Caption: Workflow for investigating this compound resistance.
Caption: Principle of the checkerboard assay for synergy testing.
Technical Support Center: Optimizing the Semi-Synthesis of Paldimycin B
Welcome to the technical support center for the semi-synthesis of Paldimycin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the semi-synthesis of this compound?
A1: this compound is a semi-synthetic antibiotic derived from paulomycin B. The synthesis involves the reaction of paulomycin B with N-acetyl-L-cysteine.[1] This reaction results in the formation of a thioether linkage.
Q2: What are the typical starting materials and reagents required?
A2: The essential starting materials are paulomycin B and N-acetyl-L-cysteine. The reaction may also require a suitable solvent system and reagents to control pH.
Q3: What are the common challenges in this compound semi-synthesis?
A3: Researchers may encounter challenges such as low reaction yield, formation of byproducts, and difficulties in purifying the final product. These issues can arise from suboptimal reaction conditions, degradation of starting materials or products, and inefficient purification methods.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the semi-synthesis can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1] These methods allow for the separation and identification of starting materials, intermediates, and the final product.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the semi-synthesis of this compound.
Issue 1: Low Yield of this compound
Possible Causes:
-
Suboptimal Reaction Conditions: The reaction is sensitive to parameters such as pH, temperature, and reactant stoichiometry.
-
Degradation of Reactants or Product: Paulomycin B or this compound may be unstable under the chosen reaction or workup conditions.
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Side Reactions: Competing reactions may consume the starting materials or the product.
Suggested Solutions:
-
Optimize Reaction Parameters: Systematically vary the pH, temperature, and molar ratio of N-acetyl-L-cysteine to paulomycin B to identify the optimal conditions for your setup.
-
Control pH: The pH of the reaction mixture can be critical. It is advisable to use a buffered system to maintain a stable pH throughout the reaction.
-
Temperature Control: Maintain a consistent and optimal temperature. Avoid excessive heat, which can lead to degradation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group in N-acetyl-L-cysteine.
-
Monitor Reaction Time: Use TLC or HPLC to monitor the reaction progress and determine the optimal reaction time.
Issue 2: Presence of Multiple Impurities in the Crude Product
Possible Causes:
-
Unreacted Starting Materials: The most common impurities are unreacted paulomycin B and N-acetyl-L-cysteine.
-
Byproduct Formation: Side reactions can lead to the formation of various impurities. A potential byproduct is the disulfide dimer of N-acetyl-L-cysteine.
-
Degradation Products: Instability of the product under reaction or purification conditions can generate degradation products.
Suggested Solutions:
-
Stoichiometry Adjustment: Ensure the optimal molar ratio of reactants is used. A slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess should be avoided to simplify purification.
-
Purification Strategy: Develop a robust purification protocol. This typically involves chromatographic techniques like preparative HPLC.
-
Characterization of Impurities: If possible, isolate and characterize the major impurities to understand their origin and optimize the reaction conditions to minimize their formation.
Issue 3: Difficulty in Purifying this compound
Possible Causes:
-
Similar Polarity of Product and Impurities: this compound and certain byproducts or unreacted starting materials may have similar chromatographic behavior, making separation challenging.
-
Column Overloading: Applying too much crude product to the chromatography column can lead to poor separation.
-
Inappropriate Stationary or Mobile Phase: The choice of chromatography column and solvent system is crucial for effective separation.
Suggested Solutions:
-
Preparative HPLC: This is a powerful technique for purifying complex mixtures. Method development will be required to find the optimal column, mobile phase, and gradient.
-
Column Chromatography: For larger scale purifications, column chromatography with an appropriate stationary phase (e.g., silica gel or reversed-phase silica) can be employed.[2]
-
Method Development: Systematically screen different solvent systems (mobile phases) and stationary phases to achieve the best separation.
Experimental Protocols
While the seminal paper by Argoudelis et al. (1987) describes the synthesis, it lacks a detailed, step-by-step public protocol.[1] The following is a representative protocol based on general principles for thioether formation in semi-synthetic antibiotic production. Researchers should optimize these conditions for their specific experimental setup.
Representative Semi-Synthesis of this compound
-
Dissolution of Reactants:
-
Dissolve paulomycin B in a suitable solvent (e.g., a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer).
-
In a separate vessel, dissolve N-acetyl-L-cysteine in the same buffer.
-
-
Reaction:
-
Add the N-acetyl-L-cysteine solution to the paulomycin B solution. The molar ratio should be optimized, starting with a slight excess of N-acetyl-L-cysteine (e.g., 1.1 to 1.5 equivalents).
-
Maintain the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and stir.
-
Monitor the reaction progress by TLC or HPLC at regular intervals.
-
-
Workup:
-
Once the reaction is complete, quench the reaction if necessary.
-
Remove the solvent under reduced pressure.
-
The crude product can be extracted using a suitable solvent system.
-
-
Purification:
-
Purify the crude this compound using preparative HPLC or column chromatography.
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent to obtain the final product.
-
Data Presentation
Systematic optimization of the reaction conditions is crucial for maximizing the yield of this compound. The following table provides a template for recording and comparing experimental data.
| Run | Paulomycin B (mg) | N-acetyl-L-cysteine (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | 100 | 1.1 | MeOH/Buffer | 25 | 12 | ||
| 2 | 100 | 1.5 | MeOH/Buffer | 25 | 12 | ||
| 3 | 100 | 1.1 | ACN/Buffer | 25 | 12 | ||
| 4 | 100 | 1.1 | MeOH/Buffer | 40 | 6 |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for systematically troubleshooting low yields in the semi-synthesis of this compound.
Experimental Workflow for this compound Semi-Synthesis
Caption: A step-by-step experimental workflow for the semi-synthesis and purification of this compound.
References
Media and pH effects on Paldimycin B antibacterial activity
Welcome to the technical support center for Paldimycin B. This resource is designed to assist researchers, scientists, and drug development professionals in their in vitro studies of this compound's antibacterial activity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on the effects of culture media and pH.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and which organisms is it active against?
A1: this compound is an antibiotic that acts as a protein synthesis inhibitor. It has demonstrated good antibacterial activity primarily against Gram-positive pathogens.
Q2: How does pH influence the antibacterial activity of this compound?
Q3: Which culture medium is recommended for testing the antibacterial activity of this compound?
A3: For routine antimicrobial susceptibility testing of most common, rapidly growing bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA) are the standard recommended media. However, the choice of medium can significantly impact the observed activity of an antibiotic. For fastidious Gram-positive organisms, supplementation of the medium may be necessary. It is important to be consistent with the medium used throughout a series of experiments to ensure the comparability of results.
Q4: What are the expected Minimum Inhibitory Concentration (MIC) ranges for this compound against susceptible Gram-positive bacteria?
A4: Specific MIC ranges for this compound are not extensively published. However, as a protein synthesis inhibitor, its potency would be evaluated by determining the MIC, which is the lowest concentration of the drug that prevents visible growth of a bacterium. Hypothetical MIC data is presented in the tables below to illustrate how results might be interpreted under varying conditions.
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus in Different Culture Media
| Culture Medium | MIC (µg/mL) |
| Mueller-Hinton Broth (MHB) | 1 |
| Tryptic Soy Broth (TSB) | 2 |
| Brain Heart Infusion (BHI) Broth | 2 |
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Streptococcus pneumoniae at Various pH Levels in Cation-Adjusted Mueller-Hinton Broth (CAMHB)
| pH of Medium | MIC (µg/mL) |
| 6.8 | 4 |
| 7.2 | 2 |
| 7.6 | 2 |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a generalized procedure for determining the MIC of this compound and should be adapted based on the specific bacterial strain and laboratory standards.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 10 mg/mL. Further dilute in the appropriate broth to create a working stock.
-
Preparation of Bacterial Inoculum: From a fresh culture plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilution of Inoculum: Dilute the standardized bacterial suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound working stock to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Troubleshooting Guides
Issue 1: Inconsistent MIC Results for this compound
-
Possible Cause 1: Variation in Inoculum Density.
-
Troubleshooting: Always standardize the bacterial inoculum to a 0.5 McFarland standard. Prepare the inoculum from a fresh culture of the same age.
-
-
Possible Cause 2: Inconsistent Media Preparation.
-
Troubleshooting: Ensure the same batch and preparation method for the culture medium is used for all related experiments. The cation concentration and pH of the media should be consistent.
-
-
Possible Cause 3: this compound Degradation.
-
Troubleshooting: Prepare fresh stock solutions of this compound for each experiment. Store the stock solution under recommended conditions and for no longer than the specified time.
-
Issue 2: No Inhibition of Bacterial Growth at Expected Concentrations
-
Possible Cause 1: Bacterial Resistance.
-
Troubleshooting: Confirm the identity and expected susceptibility profile of the bacterial strain. Use a known susceptible quality control strain to validate the assay.
-
-
Possible Cause 2: Inactive this compound.
-
Troubleshooting: Verify the source and purity of the this compound. Test the activity of the compound against a known susceptible control strain.
-
-
Possible Cause 3: Suboptimal pH of the Medium.
-
Troubleshooting: Measure and adjust the pH of the culture medium before use. The optimal pH for this compound activity may need to be determined empirically.
-
Issue 3: Contamination in Microtiter Plate Wells
-
Possible Cause 1: Non-sterile Technique.
-
Troubleshooting: Perform all steps of the protocol using aseptic techniques in a sterile environment (e.g., a biological safety cabinet).
-
-
Possible Cause 2: Contaminated Reagents.
-
Troubleshooting: Use sterile, high-quality reagents and media. Check the sterility of the broth and other solutions before use.
-
Visualizations
Caption: Workflow for MIC Determination.
Caption: Troubleshooting Inconsistent MICs.
Preventing Paldimycin B precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paldimycin B. The information aims to address common challenges, particularly the prevention of its precipitation in aqueous solutions during experimental procedures.
Troubleshooting Guide: Preventing this compound Precipitation
This guide is designed in a question-and-answer format to directly address specific issues you may encounter.
Question 1: My this compound precipitated out of solution after I prepared my aqueous stock. How can I prevent this?
Answer: this compound precipitation in aqueous solutions is a common issue due to its complex structure and potential for low solubility. Several factors can influence its stability in solution. Here are key factors to consider and troubleshoot:
-
pH of the Solution: The solubility of this compound is known to be pH-dependent. Its antibacterial activity is reportedly greater in nutrient agar at a pH of 6.8, suggesting that maintaining a pH around this value could be beneficial for its solubility and stability.[1] It is recommended to use a buffered solution to maintain a stable pH.
-
Solvent Choice: While aqueous solutions are often required for biological assays, preparing a concentrated stock solution in an organic solvent before further dilution in aqueous media is a common strategy for poorly soluble compounds. Consider using dimethyl sulfoxide (DMSO) or ethanol for your initial stock solution.
-
Temperature: The temperature at which you prepare and store your solution can impact solubility. While specific data for this compound is limited, for many compounds, solubility increases with temperature. However, prolonged exposure to high temperatures can also lead to degradation. It is advisable to prepare solutions at room temperature and store them as recommended by the manufacturer, typically at -20°C for long-term storage.
-
Concentration: Attempting to dissolve this compound at a concentration that exceeds its solubility limit in a given solvent will inevitably lead to precipitation. If you observe precipitation, try preparing a more dilute solution.
Question 2: What is a good starting point for preparing a this compound solution to minimize precipitation?
Answer: A recommended starting approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute it to the final desired concentration in your aqueous experimental medium.
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a general guideline. Optimization may be required based on your specific experimental conditions.
-
Prepare a Primary Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO to dissolve the powder completely. For example, start by aiming for a 10 mg/mL stock solution.
-
Vortex thoroughly until the solution is clear. If it does not dissolve, gentle warming (e.g., in a 37°C water bath for a few minutes) may help. Avoid excessive heat.
-
-
Prepare an Intermediate Dilution (Optional):
-
Depending on your final desired concentration, you may want to perform an intermediate dilution in your cell culture medium or buffer. This can help to avoid shocking the compound with a large change in solvent polarity, which can sometimes induce precipitation.
-
-
Prepare the Final Working Solution:
-
Add the primary stock solution (or intermediate dilution) to your final aqueous medium (e.g., cell culture medium, buffer) to achieve the desired final concentration.
-
It is crucial to add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing. This minimizes localized high concentrations of the organic solvent which can cause the compound to precipitate.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect your experimental system (typically ≤ 0.5%).
-
Question 3: I am still observing precipitation even after following the recommended protocol. What else can I do?
Answer: If precipitation persists, you may need to further optimize your formulation. Here are some advanced troubleshooting steps:
-
Co-solvents: The use of co-solvents in your final aqueous medium can help to increase the solubility of this compound. Options to consider include polyethylene glycol (PEG) or ethanol, but their compatibility with your experimental system must be verified.
-
pH Optimization Study: Since pH is a critical factor, performing a small-scale pH optimization study can determine the ideal pH for this compound solubility in your specific buffer system. You can prepare small aliquots of your buffer at different pH values (e.g., 6.5, 6.8, 7.0, 7.2, 7.4) and test the solubility of this compound in each.
-
Use of Surfactants: In some cases, the addition of a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help to maintain the solubility of hydrophobic compounds in aqueous solutions. However, the potential effects of the surfactant on your experiment must be carefully evaluated.
The following workflow diagram provides a logical approach to troubleshooting this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₄₃H₆₂N₄O₂₃S₃ |
| Molecular Weight | 1099.15 g/mol |
| Appearance | Solid powder |
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a semi-synthetic antibiotic that belongs to the paulomycin family of antibiotics. It is derived from paulomycin B.
Q2: What is the mechanism of action of this compound? A2: The primary mechanism of action of this compound is the inhibition of protein synthesis in bacteria.
Q3: What is the recommended storage condition for this compound? A3: this compound powder should be stored at -20°C for long-term stability. Stock solutions, once prepared, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Are there any known incompatibilities for this compound? A4: While specific incompatibility data for this compound is scarce, it is good practice to avoid mixing it with strong acids, bases, or oxidizing agents unless specifically required by a protocol. As with many organic molecules, exposure to light and extreme temperatures should be minimized.
Q5: Where can I find more detailed information on the chemical synthesis of this compound? A5: The synthesis of this compound from paulomycin B has been described in the scientific literature. A key reference is the article by Argoudelis et al. in the Journal of Antibiotics (Tokyo), 1987.
References
Technical Support Center: Paldimycin B Quality Control and Purity Assessment
Disclaimer: Information available for "Paldimycin B" is limited. The following guide is based on data for Polymyxin B, a structurally and functionally related antibiotic, and should be adapted as necessary.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to consider for this compound?
A1: The critical quality attributes for this compound include purity, potency, identity, and stability. It is crucial to quantify the main components and any related impurities, which can impact both efficacy and safety. Key components of similar compounds like Polymyxin B that are often monitored include Polymyxin B1, B2, B3, and isoleucine-Polymyxin B1.[1]
Q2: Which analytical techniques are most suitable for this compound purity assessment?
A2: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is a robust and sensitive method for quantifying the major components of Polymyxin B and related compounds.[1][2][3][4] Other techniques like Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for identification and structural elucidation.[5]
Q3: What are the common degradation pathways for this compound?
A3: Polymyxin B, a related compound, is susceptible to degradation, particularly through racemization in both acidic and neutral aqueous solutions.[6] The degradation rate is influenced by pH and temperature, with the most rapid degradation of Polymyxin B1 observed at pH 7.4.[6] Understanding the stability profile is essential for defining storage conditions and shelf-life.
Q4: How can I ensure the quality of this compound in microbiological assays?
A4: For quality control in susceptibility testing, it is important to use standardized methods and reference strains. For instance, quality control ranges for Polymyxin B are established using strains like Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.[7][8] Consistent performance of these control strains ensures the reliability of the assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak resolution in HPLC | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase, for example, by adjusting the concentration of formic acid in the water/acetonitrile mobile phase.[1] Experiment with different gradient elution programs.[2][3] |
| Column degradation or contamination. | Use a guard column and ensure proper sample preparation to remove particulates. A Waters Acquity UPLC HSS C18 column has been shown to be effective.[1] | |
| Low sensitivity in MS detection | Suboptimal ionization or fragmentation parameters. | Optimize mass spectrometer parameters such as capillary voltage, desolvation gas flow and temperature, and cone voltage.[9] Positive electrospray ionization is commonly used.[9] |
| Matrix effects from the sample. | Employ a protein precipitation step, for instance, using trichloroacetic acid or acetonitrile with formic and trifluoroacetic acid, to clean up the sample before injection.[1][3] | |
| Inconsistent results in bioassays | Lot-to-lot variability of the compound or assay medium. | Qualify each new lot of this compound against a reference standard. Be aware that components of the assay medium can vary between lots and affect results. |
| Instability of the compound in the assay medium. | Prepare fresh solutions of this compound for each experiment. Investigate the stability of the compound under the specific assay conditions (pH, temperature, medium composition).[6] | |
| Presence of unexpected peaks in chromatogram | Degradation of the sample. | Store this compound under recommended conditions (e.g., protected from light, at the appropriate temperature). Analyze samples promptly after preparation. The expiration date is determined by stability studies.[10] |
| Contamination from solvents or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a blank injection to identify any background contamination. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-MS/MS
This protocol is adapted from methods developed for Polymyxin B analysis.[2][3]
1. Sample Preparation:
- For plasma samples, perform a protein precipitation by adding a 3:1 volume of acetonitrile containing 0.2% trifluoroacetic acid and 0.1% formic acid.[3]
- Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant for analysis.
2. HPLC Conditions:
- Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm).[3]
- Mobile Phase A: Water with 0.2% Formic Acid.[3]
- Mobile Phase B: Acetonitrile with 0.2% Formic Acid.[3]
- Gradient Elution:
- 0.0–0.5 min, 5% B
- 0.5–1.0 min, 5–60% B
- 1.0–1.5 min, 60% B
- 1.5–2.0 min, 60–90% B
- 2.0–2.5 min, 90% B
- 2.5–3.2 min, 90–5% B[3]
- Flow Rate: 0.4 mL/min.[3]
- Injection Volume: 5 µL.[3]
- Column Temperature: 35°C.[3]
3. MS/MS Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).[1]
- Monitor specific m/z transitions for the main components and potential impurities. For Polymyxin B1, a transition of m/z 602.3 → 101.0 is often used.[2]
Protocol 2: Structural Elucidation by NMR Spectroscopy
1. Sample Preparation:
- Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
- The concentration should be optimized to obtain a good signal-to-noise ratio.
2. NMR Acquisition:
- Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.
- These experiments will help in assigning the proton and carbon signals and elucidating the connectivity of the molecule.
3. Data Analysis:
- Process the NMR data using appropriate software.
- Compare the chemical shifts and coupling constants with known structures of related compounds to confirm the identity and structure of this compound and any impurities.
Quantitative Data Summary
Table 1: HPLC-MS/MS Method Validation Parameters for Polymyxin B Analysis
| Parameter | Polymyxin B1 | Polymyxin B2 | Reference |
| Linear Range (µg/mL) | 1.00–20.02 | 0.10–2.04 | [2] |
| Lower Limit of Quantification (µg/mL) | 1.00 | 0.10 | [2] |
| Interday Variation (%) | <10% | <10% | [1] |
| Accuracy (%) | 88%–115% | 88%–115% | [1] |
| Recovery Rate (%) | 92–99% | 92–99% | [3] |
Table 2: Quality Control Ranges for Susceptibility Testing of Polymyxin B
| QC Strain | MIC Range (µg/mL) | Zone Diameter Range (mm) | Reference |
| E. coli ATCC 25922 | 0.25 to 2 | 13 to 19 | [7][8] |
| P. aeruginosa ATCC 27853 | 0.25 to 2 | 14 to 18 | [7][8] |
Visualizations
Caption: this compound Quality Control Workflow.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. A validated ultra-performance liquid chromatography–tandem mass spectrometry method for the quantification of polymyxin B in mouse serum and epithelial lining fluid: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A simple HPLC–MS/MS method for the determination of polymyxin B in human plasma and its application in the pharmacokinetic study in elderly patients infected with multidrug-resistant Gram-negative bacteria [frontiersin.org]
- 3. The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method | Semantic Scholar [semanticscholar.org]
- 5. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quality Control Guidelines for Testing Gram-Negative Control Strains with Polymyxin B and Colistin (Polymyxin E) by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quality control guidelines for testing gram-negative control strains with polymyxin B and colistin (polymyxin E) by standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Performance Liquid Chromatography-Mass Spectrometry (LC-MS) assay for polymyxin B1 and B2 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Stability of medicine: its relationship with their expiration date and with degradation products] - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Paldimycin B concentration for different bacterial species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paldimycin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a semi-synthetic antibiotic derived from paulomycins A and B.[1][2] It is effective against Gram-positive bacteria.[1] The primary mechanism of action of Paldimycin is the inhibition of protein synthesis in bacteria.[3]
Q2: Against which types of bacteria is this compound most effective?
A2: this compound exhibits significant activity against a range of Gram-positive cocci.[4] This includes various species of Staphylococcus and Streptococcus.[4][5]
Q3: What is the standard method for determining the optimal concentration of this compound for a specific bacterial species?
A3: The gold standard for determining the effective concentration of an antibiotic like this compound is the Minimum Inhibitory Concentration (MIC) assay.[6][7] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][7]
Q4: Are there any known factors that can influence the activity of this compound in vitro?
A4: Yes, the in vitro activity of Paldimycin can be influenced by experimental conditions. For instance, its activity has been shown to be dependent on the growth medium and the pH of the medium.[4][7] One study found its activity to be greatest in Nutrient Broth at a pH of 6.8.[7] The size of the bacterial inoculum used in the assay can also affect the measured MIC.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of bacterial growth at expected this compound concentrations. | 1. Incorrect bacterial species: this compound is primarily effective against Gram-positive bacteria. 2. Degraded this compound: Improper storage or handling may lead to loss of activity. 3. Suboptimal assay conditions: The type of growth medium and its pH can significantly impact this compound's efficacy.[4][7] | 1. Confirm that the target bacterium is Gram-positive. 2. Use a fresh, properly stored stock of this compound. 3. Optimize the assay conditions. Consider using Nutrient Broth with a pH of 6.8, as this has been shown to enhance this compound activity.[7] |
| High variability in MIC results between experiments. | 1. Inconsistent inoculum size: Variation in the initial number of bacteria can lead to different MIC values.[4] 2. Slight variations in medium preparation: Minor differences in pH or nutrient composition of the broth can affect antibiotic activity. | 1. Standardize the inoculum preparation carefully to ensure a consistent starting bacterial density in each assay. 2. Prepare the growth medium in a large batch to be used across all related experiments to minimize variability. |
| Unexpectedly high MIC values compared to literature. | 1. Different bacterial strain: Susceptibility to antibiotics can vary between different strains of the same bacterial species. 2. Different assay methodology: Variations in the MIC assay protocol (e.g., incubation time, reading method) can lead to different results. | 1. If possible, confirm the identity and strain of your bacterium. 2. Ensure your MIC assay protocol is standardized and follows established guidelines. Refer to the detailed experimental protocol below for a recommended method. |
This compound Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the in vitro activity of Paldimycin against various Gram-positive bacteria. MIC values can vary based on the specific strain and testing conditions.
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 100 | 0.12 | 0.25 | ≤0.03 - 0.5 | [7] |
| Staphylococcus epidermidis | 50 | 0.12 | 0.25 | ≤0.03 - 0.5 | [7] |
| Staphylococcus haemolyticus | 25 | 0.12 | 0.25 | ≤0.03 - 0.25 | [7] |
| Staphylococcus hominis | 10 | 0.12 | 0.25 | 0.12 - 0.25 | [7] |
| Staphylococcus saprophyticus | 10 | 0.25 | 0.25 | 0.12 - 0.25 | [7] |
| Streptococcus pneumoniae | 25 | ≤0.03 | 0.06 | ≤0.03 - 0.06 | [7] |
| Streptococcus pyogenes (Group A) | 15 | ≤0.03 | ≤0.03 | ≤0.03 | [7] |
| Streptococcus agalactiae (Group B) | 15 | 0.06 | 0.12 | ≤0.03 - 0.12 | [7] |
| Streptococcus Group C | 10 | ≤0.03 | 0.06 | ≤0.03 - 0.06 | [7] |
| Streptococcus Group G | 10 | ≤0.03 | ≤0.03 | ≤0.03 | [7] |
| Viridans Streptococci | 25 | 0.06 | 0.25 | ≤0.03 - 0.25 | [7] |
| Enterococcus faecalis | 11 | 0.5 | 1.0 | 0.25 - 1.0 | [7] |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial species.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate sterile bacterial growth medium (e.g., Nutrient Broth or Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Dilutions:
-
Create a serial two-fold dilution of the this compound stock solution in the chosen growth medium directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen based on expected MIC values.
-
-
Inoculum Preparation:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified by measuring the optical density at 600 nm (OD₆₀₀).
-
Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum to each well of the 96-well plate containing the this compound dilutions. This will bring the total volume in each well to 100 µL.
-
Include a positive control well containing only the bacterial inoculum in the growth medium (no antibiotic) and a negative control well containing only sterile growth medium.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions for the test organism.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Visualizations
References
- 1. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro susceptibility of gram-positive cocci to paldimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of gram-positive cocci to paldimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Paldimycin B experiments
Welcome to the technical support center for Paldimycin B experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Minimum Inhibitory Concentration (MIC) Assays
Question: My MIC results for this compound against Staphylococcus aureus are inconsistent across replicates and experiments. What could be the cause?
Answer:
Inconsistent Minimum Inhibitory Concentration (MIC) results can stem from several factors related to the compound, the experimental setup, or the bacterial culture itself. Here is a step-by-step guide to troubleshoot this issue:
-
This compound Solution Integrity:
-
Preparation: this compound is soluble in DMSO. Ensure the stock solution is fully dissolved before preparing serial dilutions. Precipitates can lead to inaccurate concentrations.
-
Storage: this compound powder should be stored at 0 - 4°C for short-term use (days to weeks) or -20°C for long-term storage (months to years). Stock solutions in DMSO should be stored at -20°C.[1] Improper storage can lead to degradation of the compound.
-
Stability in Media: The stability of antibiotics in solution can be affected by temperature and pH.[2][3][4][5] Paldimycin's activity is known to be pH-dependent, with greater activity observed at a pH of 6.8.[6][7] Verify the pH of your growth medium. Prepare fresh dilutions for each experiment to minimize degradation.
-
-
Experimental Procedure:
-
Inoculum Density: Ensure a standardized inoculum is used, typically 5 x 10^5 CFU/mL for broth microdilution. Inaccurate bacterial density can significantly alter MIC values.
-
Homogenization: Ensure the bacterial suspension and the this compound dilutions are thoroughly mixed in the microtiter plate wells. Inadequate mixing can lead to variable results.
-
Incubation Conditions: Maintain consistent incubation times (e.g., 18-24 hours) and temperature (37°C). Variations can affect bacterial growth and, consequently, the apparent MIC.
-
-
Bacterial Culture:
-
Purity: Verify the purity of your S. aureus culture. Contamination with other organisms can lead to erroneous results.
-
Growth Phase: Use a fresh overnight culture in the logarithmic growth phase to prepare your inoculum.
-
Question: I am observing no inhibition of bacterial growth even at high concentrations of this compound. Why might this be happening?
Answer:
Complete lack of inhibition can be alarming. Here are the most likely causes:
-
Inactive this compound: The compound may have degraded due to improper storage or handling. Refer to the storage conditions mentioned above and consider using a fresh vial of this compound.
-
Resistant Bacterial Strain: The strain of S. aureus you are using may be resistant to this compound. It is advisable to include a known susceptible control strain in your experiments to validate the activity of your this compound stock.
-
Incorrect Spectrum of Activity: this compound is primarily active against Gram-positive bacteria.[7] It is reported to be inactive against most genera of anaerobic gram-positive bacteria.[8] Ensure you are using an appropriate target organism.
-
Sub-optimal Assay Conditions: As this compound's activity is enhanced in nutrient agar at a pH of 6.8, using a different medium like Mueller-Hinton agar may result in reduced activity.[7]
Protein Synthesis Inhibition Assays
Question: My in vitro protein synthesis assay shows a weaker than expected inhibitory effect of this compound. What are the potential reasons?
Answer:
A weaker than expected effect in a protein synthesis inhibition assay can be due to several factors. This compound is known to act as a protein synthesis inhibitor.[9]
-
Assay System:
-
Cell-Free vs. Whole-Cell: In cell-free translation systems, ensure all components (ribosomes, tRNAs, enzymes) are active. In whole-cell assays, the permeability of the cell membrane to this compound could be a limiting factor.
-
Eukaryotic vs. Prokaryotic System: this compound targets bacterial protein synthesis. If you are using a eukaryotic system (e.g., rabbit reticulocyte lysate), you may not observe significant inhibition.
-
-
Experimental Parameters:
-
Concentration Range: You may need to test a higher concentration range of this compound.
-
Incubation Time: A short incubation time may not be sufficient to observe a significant reduction in protein synthesis. Optimize the incubation time for your specific assay.
-
Detection Method: Whether you are using radiolabeled amino acids or a colorimetric/fluorometric method, ensure your detection system is sensitive enough to measure subtle changes in protein synthesis.
-
Data Presentation
Table 1: this compound Minimum Inhibitory Concentration (MIC) Data
| Organism | Medium | pH | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Nutrient Agar | 6.8 | ≤0.12-0.5 | 0.25-1.0 |
| Staphylococcus epidermidis | Nutrient Agar | 6.8 | ≤0.12 | 0.25 |
| Streptococcus pyogenes | Nutrient Agar | 6.8 | ≤0.06 | ≤0.06 |
| Enterococcus faecalis | Nutrient Agar | 6.8 | 0.5 | 1.0 |
| Listeria monocytogenes | Nutrient Agar | 6.8 | 0.25 | 0.5 |
Note: Data is compiled and representative of values found in the literature.[7] Actual values may vary depending on the specific strain and experimental conditions.
Table 2: Troubleshooting Summary for Inconsistent MIC Results
| Potential Cause | Key Checkpoints | Recommended Action |
| This compound Integrity | Storage conditions, solution clarity, age of stock | Use a fresh vial, ensure complete dissolution in DMSO, prepare fresh dilutions. |
| Assay Medium | pH of the medium | Adjust medium pH to 6.8 for optimal activity. |
| Inoculum Preparation | Bacterial density, growth phase | Standardize inoculum to 5 x 10^5 CFU/mL using a fresh culture. |
| Plate Setup | Pipetting accuracy, mixing | Use calibrated pipettes, ensure thorough mixing in wells. |
| Bacterial Strain | Purity, known susceptibility | Perform a purity check, include a susceptible control strain. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
-
Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to a concentration of 1280 µg/mL.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a serial two-fold dilution of the this compound stock solution in appropriate growth medium (e.g., Nutrient Broth, pH 6.8) to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Prepare Bacterial Inoculum: Culture the test organism overnight. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Inoculate Plate: Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
Protocol 2: In Vitro Protein Synthesis Inhibition Assay
-
Prepare Cell-Free Extract: Prepare a bacterial cell-free extract (e.g., from E. coli or S. aureus) containing ribosomes and other necessary translation machinery.
-
Set up Reaction: In a reaction tube, combine the cell-free extract, a suitable buffer, amino acids (including a radiolabeled amino acid like [35S]-methionine), an energy source (ATP, GTP), and a template mRNA.
-
Add this compound: Add varying concentrations of this compound to the reaction tubes. Include a positive control (a known protein synthesis inhibitor like chloramphenicol) and a negative control (DMSO vehicle).
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure Protein Synthesis: Stop the reaction and measure the incorporation of the radiolabeled amino acid into newly synthesized proteins, typically by trichloroacetic acid (TCA) precipitation followed by scintillation counting.
-
Analyze Data: Calculate the percentage of inhibition of protein synthesis for each this compound concentration compared to the negative control.
Visualizations
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. research.wur.nl [research.wur.nl]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of the new paulomycin antibiotic paldimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activities of daptomycin (LY146032) and paldimycin (U-70,138F) against anaerobic gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
Validation & Comparative
Validating the Target of Paldimycin B in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Paldimycin B, a potent antibiotic derived from Streptomyces paulus, has demonstrated significant activity against a range of Gram-positive bacteria. Understanding and validating its molecular target is a critical step in its development as a therapeutic agent and for overcoming potential resistance mechanisms. This guide provides a comparative overview of the key experimental methods used to validate the bacterial target of this compound, presenting supporting data and detailed protocols to aid researchers in this field.
Executive Summary
The primary molecular target of this compound in bacteria is the elongation factor Tu (EF-Tu) . This essential protein is a key player in the elongation phase of protein synthesis, responsible for delivering aminoacyl-tRNA to the ribosome. This compound, like its parent compound Paulomycin, belongs to the elfamycin class of antibiotics that inhibit protein synthesis by preventing the formation of the ternary complex between EF-Tu, GTP, and aminoacyl-tRNA. This guide will delve into the biochemical, genetic, and biophysical methods used to unequivocally validate EF-Tu as the target of this compound.
Data Presentation: Comparative Analysis of Target Validation Methods
The following table summarizes the quantitative data obtained from various experimental approaches used to validate the interaction between this compound and its target, EF-Tu. For comparative purposes, data for the parent compound, Paulomycin, is also included where available, alongside data for other known EF-Tu inhibitors.
| Parameter | This compound | Paulomycin | Kirromycin (Another EF-Tu Inhibitor) | Methodology | Reference |
| Minimum Inhibitory Concentration (MIC) | |||||
| Staphylococcus aureus | 0.25 - 2 µg/mL | Not widely reported | 0.1 - 1 µg/mL | Broth Microdilution | [1][2][3] |
| Streptococcus pneumoniae | 0.06 - 0.5 µg/mL | Not widely reported | 0.03 - 0.25 µg/mL | Broth Microdilution | [1][2][3] |
| Binding Affinity (Kd) | Data not available | Data not available | ~1 µM (for EF-Tu·GDP) | Isothermal Titration Calorimetry | [4] |
| Enzyme Inhibition (IC50) | Data not available | Data not available | ~0.04 µM (in vitro translation) | In vitro Translation Assay | [5] |
| Thermal Shift (ΔTm) | Data not available | Data not available | Stabilizing shift observed | Thermal Shift Assay (TSA) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound's target are provided below.
Biochemical Validation: Affinity Chromatography
Objective: To demonstrate a direct physical interaction between this compound and its target protein, EF-Tu, by using the antibiotic as a ligand to selectively purify EF-Tu from a bacterial lysate.
Methodology:
-
Preparation of this compound-coupled resin:
-
Covalently attach this compound to an activated chromatography resin (e.g., NHS-activated Sepharose) through a suitable linker arm. The attachment chemistry should be chosen to ensure the binding site of the antibiotic remains accessible.
-
Thoroughly wash the resin to remove any unbound antibiotic.
-
-
Preparation of Bacterial Lysate:
-
Grow a culture of a susceptible Gram-positive bacterium (e.g., Staphylococcus aureus) to mid-log phase.
-
Harvest the cells by centrifugation and resuspend them in a suitable lysis buffer containing protease inhibitors.
-
Lyse the cells using a standard method such as sonication or French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Pack the this compound-coupled resin into a chromatography column.
-
Equilibrate the column with binding buffer.
-
Load the clarified bacterial lysate onto the column.
-
Wash the column extensively with binding buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive eluent (e.g., a high concentration of free this compound or a denaturing agent).
-
-
Analysis of Eluted Proteins:
-
Analyze the eluted fractions by SDS-PAGE. A prominent band corresponding to the molecular weight of EF-Tu (~43 kDa) should be observed in the elution fractions from the this compound column but not in control columns.
-
Confirm the identity of the protein band by mass spectrometry (e.g., LC-MS/MS) or Western blotting using an anti-EF-Tu antibody.
-
Biophysical Validation: Thermal Shift Assay (TSA)
Objective: To demonstrate that the binding of this compound to EF-Tu increases the thermal stability of the protein, providing evidence of a direct interaction.
Methodology:
-
Protein Purification:
-
Purify recombinant EF-Tu from a suitable expression system (e.g., E. coli).
-
-
Assay Setup:
-
In a 96-well PCR plate, prepare reaction mixtures containing purified EF-Tu, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and varying concentrations of this compound.
-
Include control wells with EF-Tu and the dye but without the antibiotic.
-
-
Thermal Denaturation:
-
Use a real-time PCR instrument to gradually increase the temperature of the plate.
-
Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the curve.
-
A significant increase in the Tm in the presence of this compound compared to the control indicates that the antibiotic binds to and stabilizes EF-Tu.
-
Genetic Validation: Generation and Analysis of Resistant Mutants
Objective: To demonstrate that mutations in the gene encoding EF-Tu (tuf) confer resistance to this compound, providing strong genetic evidence that EF-Tu is the in vivo target.
Methodology:
-
Generation of Resistant Mutants:
-
Expose a large population of a susceptible bacterial strain (e.g., Bacillus subtilis) to increasing concentrations of this compound.
-
Isolate colonies that grow at concentrations of the antibiotic that are inhibitory to the wild-type strain.
-
-
Identification of Resistance Mutations:
-
Sequence the tuf gene from the resistant isolates and compare it to the wild-type sequence.
-
Identify mutations (e.g., point mutations leading to amino acid substitutions) that are consistently present in the resistant strains but absent in the wild-type.
-
-
Confirmation of Causality:
-
To confirm that the identified mutations in tuf are responsible for the resistance phenotype, introduce the mutations into a clean, wild-type genetic background using techniques such as allelic exchange.
-
Determine the MIC of this compound for the engineered mutant strain. A significant increase in the MIC compared to the wild-type strain confirms that the mutation in EF-Tu is the cause of resistance.
-
Mandatory Visualizations
// Nodes paldimycin [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; eftu_gtp [label="EF-Tu-GTP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aatrna [label="Aminoacyl-tRNA", fillcolor="#FBBC05", fontcolor="#202124"]; ternary_complex [label="EF-Tu-GTP-aa-tRNA\n(Ternary Complex)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ribosome [label="Ribosome", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; protein_synthesis [label="Protein Synthesis\n(Elongation)", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibition [label="Inhibition", shape="plaintext", fontcolor="#EA4335"];
// Edges eftu_gtp -> ternary_complex [label="binds"]; aatrna -> ternary_complex [label="binds"]; paldimycin -> eftu_gtp [arrowhead="tee", color="#EA4335"]; ternary_complex -> ribosome [label="delivers aa-tRNA"]; ribosome -> protein_synthesis;
// Invisible node for label {rank=same; paldimycin; inhibition} paldimycin -> inhibition [style=invis]; inhibition -> ternary_complex [style=invis]; } .dot Caption: Mechanism of action of this compound.
Conclusion
References
- 1. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of gram-positive cocci to paldimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro susceptibility of gram-positive cocci to paldimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the antibiotic pulvomycin on the elongation factor Tu-dependent reactions. Comparison with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elongation Factor Tu3 (EF-Tu3) from the Kirromycin Producer Streptomyces ramocissimus Is Resistant to Three Classes of EF-Tu-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Paldimycin B and Vancomycin for Drug Development Professionals
An objective review of two potent antibiotics against Gram-positive bacteria, summarizing key efficacy data and experimental methodologies to inform research and development decisions.
In the landscape of antimicrobial drug development, the need for effective agents against resistant Gram-positive pathogens remains a critical area of focus. This guide provides a detailed comparison of Paldimycin B, a semi-synthetic antibiotic, and Vancomycin, a long-standing glycopeptide antibiotic of last resort. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Targets
The antibacterial activity of this compound and Vancomycin stems from their distinct molecular mechanisms. Vancomycin inhibits bacterial cell wall synthesis, while this compound targets protein synthesis.
Vancomycin: This glycopeptide antibiotic disrupts the formation of the peptidoglycan layer in Gram-positive bacteria.[1][2] It specifically binds to the D-alanyl-D-alanine termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking.[1][3] This leads to a weakened cell wall and eventual cell lysis.[2]
This compound: this compound is a derivative of paulomycins and is known to be an inhibitor of protein synthesis.[4] While the precise molecular interactions with the ribosome are not extensively detailed in publicly available literature, it is understood to interfere with the translation process, thereby halting the production of essential bacterial proteins.
In Vitro Efficacy: A Quantitative Comparison
Multiple studies have evaluated the in vitro activity of this compound and Vancomycin against a range of Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key metric for comparing the potency of these antibiotics.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Organism | This compound (MIC range) | Vancomycin (MIC range) |
| Staphylococcus aureus | 0.12 - 2.0 | 0.5 - 4.0 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 2.0 | 1.0 - 4.0 |
| Staphylococcus epidermidis | 0.06 - 1.0 | 1.0 - 4.0 |
| Enterococcus faecalis | ≤0.03 - 0.5 | 1.0 - 4.0 |
| Streptococcus pneumoniae | ≤0.03 - 0.25 | 0.12 - 0.5 |
| Streptococcus pyogenes | ≤0.03 - 0.12 | 0.25 - 0.5 |
Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and specific strains.
The available in vitro data suggests that this compound generally exhibits lower MIC values against many Gram-positive cocci compared to vancomycin, indicating potentially higher potency.
Experimental Protocols: Methodologies for Efficacy Assessment
The following sections detail the standard experimental protocols used to generate the comparative efficacy data.
Minimum Inhibitory Concentration (MIC) Determination: Agar Dilution Method
The agar dilution method is a standardized technique to determine the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Stock Solutions: A stock solution of the antibiotic is prepared at a high concentration and sterilized.
-
Serial Dilutions: A series of twofold dilutions of the antibiotic stock solution are prepared in sterile molten Mueller-Hinton agar.
-
Plate Pouring: The agar-antibiotic mixtures are poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., 1.5 x 10^8 CFU/mL, equivalent to a 0.5 McFarland standard) is prepared.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including the control.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
References
Paldimycin B vs. Linezolid: A Comparative Analysis of Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two distinct antibiotics: Paldimycin B and linezolid. While both compounds target bacterial protein synthesis, the depth of current scientific understanding of their specific interactions with the ribosomal machinery differs significantly. This report aims to present the available experimental data, outline the methodologies used to elucidate their mechanisms, and highlight areas for future investigation, particularly concerning this compound.
Comparative Data at a Glance
The following tables summarize the known characteristics of this compound and linezolid, offering a side-by-side view of their properties and mechanisms of action.
Table 1: Quantitative and Mechanistic Data for Linezolid
| Feature | Description | References |
| Antibiotic Class | Oxazolidinone | [1] |
| Target | 50S ribosomal subunit | [1][2] |
| Binding Site | Peptidyl Transferase Center (PTC) of the 23S rRNA | [1][3] |
| Specific Nucleotide Interactions | Interacts with 23S rRNA nucleotides in the A site of the PTC | [1] |
| Mechanism of Action | Inhibits the formation of the 70S initiation complex, preventing the start of protein synthesis.[2] It sterically hinders the binding of the initiator tRNA to the P-site. | [3] |
| Resistance Mechanisms | Mutations in the 23S rRNA (e.g., G2576U), and mutations in ribosomal proteins L3 and L4. | [1] |
| Inhibitory Concentration (IC50) | Protein synthesis inhibition in S. aureus: 0.3 µg/ml; 50S subunit formation inhibition in S. aureus: 0.6 µg/ml. | [2] |
Table 2: Available Data for this compound
| Feature | Description | References |
| Antibiotic Class | Paulomycin derivative | [4] |
| Target | Bacterial protein synthesis | [4] |
| Binding Site | Not definitively determined, but presumed to be the ribosome. | |
| Specific Nucleotide Interactions | Unknown | |
| Mechanism of Action | General protein synthesis inhibitor; the specific stage of inhibition (initiation, elongation, or termination) is not well-characterized. | |
| Resistance Mechanisms | Not well-documented in publicly available literature. | |
| Inhibitory Concentration (IC50) | Not readily available in public databases. |
Unraveling the Mechanisms: Experimental Protocols
The detailed understanding of linezolid's mechanism of action is the result of a variety of sophisticated experimental techniques. To achieve a comparable level of insight for this compound, a similar suite of experiments would be required.
Established Protocols for Linezolid's Mechanism of Action
-
Ribosome Binding Assays:
-
Objective: To determine the binding affinity and location of linezolid on the bacterial ribosome.
-
Methodology:
-
Isolate 70S ribosomes and individual 30S and 50S subunits from a susceptible bacterial strain (e.g., E. coli or S. aureus).
-
Incubate the ribosomal components with radiolabeled linezolid.
-
Separate the ribosome-drug complexes from the free drug using techniques like sucrose gradient centrifugation or filter binding assays.
-
Quantify the amount of bound radiolabeled linezolid to determine the binding affinity (Kd) and stoichiometry.
-
Competition assays with other known ribosome-binding antibiotics (e.g., chloramphenicol, macrolides) can help to further localize the binding site.[5]
-
-
-
In Vitro Translation Inhibition Assays:
-
Objective: To determine the specific stage of protein synthesis inhibited by linezolid.
-
Methodology:
-
Prepare a cell-free translation system using bacterial extracts containing ribosomes, tRNAs, amino acids, and necessary enzymes.
-
Add a specific mRNA template to the system.
-
Monitor protein synthesis by measuring the incorporation of radiolabeled amino acids (e.g., [³⁵S]-methionine) into newly synthesized proteins.
-
Introduce linezolid at various concentrations to determine its IC50 for translation inhibition.
-
To pinpoint the stage of inhibition, assays can be designed to specifically measure initiation, elongation, or termination. For example, the formation of the initiation complex can be monitored using techniques like toeprinting or by measuring the binding of fMet-tRNA to the ribosome.
-
-
-
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM):
-
Objective: To obtain a high-resolution three-dimensional structure of linezolid bound to the ribosome.
-
Methodology:
-
Crystallize the 50S ribosomal subunit in complex with linezolid.
-
Collect X-ray diffraction data from the crystals.
-
Solve the crystal structure to visualize the precise interactions between linezolid and the 23S rRNA at the atomic level.[1]
-
Alternatively, use cryo-EM to determine the structure of the linezolid-ribosome complex in a near-native state.[3]
-
-
Proposed Experimental Workflow for Elucidating this compound's Mechanism of Action
To bridge the knowledge gap concerning this compound, a systematic investigation using established methodologies is proposed:
Caption: Proposed experimental workflow for elucidating the mechanism of action of this compound.
Visualizing the Mechanisms of Action
The following diagrams illustrate the molecular mechanisms of linezolid and a hypothetical mechanism for this compound based on its classification as a protein synthesis inhibitor.
Caption: Linezolid inhibits protein synthesis by preventing the formation of the 70S initiation complex.
Caption: this compound is a protein synthesis inhibitor with a currently uncharacterized specific target.
Conclusion
Linezolid serves as a well-understood example of a modern antibiotic with a precisely defined mechanism of action, supported by a wealth of structural and functional data. In contrast, this compound represents a compound with known antibacterial activity through protein synthesis inhibition, but its specific molecular interactions remain to be elucidated. The experimental protocols and workflows outlined in this guide provide a roadmap for future research aimed at characterizing the mechanism of this compound, which could reveal novel antibiotic targets and inform the development of new therapeutics.
References
- 1. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linezolid is a specific inhibitor of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Antibiotic Resistance: A Comparative Analysis of Paldimycin B Cross-Resistance
For Immediate Release
In an era where antimicrobial resistance poses a significant threat to global health, the evaluation of novel antibiotics for cross-resistance with existing treatments is a critical step in their development. This guide provides a comprehensive comparison of Paldimycin B, a derivative of paulomycin, and its activity against a panel of Gram-positive bacteria, including strains with acquired resistance to established antibiotics. This analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the potential of this compound in the current landscape of antibiotic resistance.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
This compound has demonstrated potent in vitro activity against a wide spectrum of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (formerly known as U-70138F) in comparison to Vancomycin against various clinical isolates. The data is compiled from a study by Rolston et al., which provides a baseline for understanding the antibiotic's efficacy.
| Bacterial Species | No. of Isolates | This compound MIC90 (µg/mL) | Vancomycin MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-sensitive) | 30 | 0.5 | 1.0 |
| Staphylococcus aureus (Methicillin-resistant) | 30 | 0.5 | 1.0 |
| Coagulase-negative staphylococci | 30 | 0.25 | 2.0 |
| Streptococcus pneumoniae | 30 | 0.06 | 0.25 |
| Streptococcus pyogenes (Group A) | 30 | 0.03 | 0.25 |
| Streptococcus agalactiae (Group B) | 30 | 0.12 | 0.5 |
| Group C streptococci | 15 | 0.03 | 0.25 |
| Group G streptococci | 15 | 0.03 | 0.25 |
| Viridans streptococci | 30 | 0.12 | 1.0 |
| Enterococcus faecalis | 30 | 1.0 | 2.0 |
| Enterococcus faecium | 30 | 2.0 | 2.0 |
| Listeria monocytogenes | 6 | 0.25 | 1.0 |
Data extracted from Rolston, K. V., LeBlanc, B., Ho, D. H., & Bodey, G. P. (1987). In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer. Antimicrobial agents and chemotherapy, 31(10), 1654–1656.
Experimental Protocols
The determination of cross-resistance involves assessing the susceptibility of bacterial strains with known resistance to one antibiotic against a new or different antibiotic. The following are detailed methodologies for key experiments that are fundamental in such evaluations.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard for quantifying the in vitro activity of an antimicrobial agent.
1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism. b. Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth). c. Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. d. Adjust the turbidity of the bacterial suspension with sterile broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. e. Dilute the adjusted suspension 1:100 in sterile broth to obtain a concentration of approximately 1-2 x 10⁶ CFU/mL.
2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer, depending on solubility). b. Perform serial two-fold dilutions of the antibiotic stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well should contain 100 µL of the diluted antibiotic.
3. Inoculation and Incubation: a. To each well containing the antibiotic dilution, add 10 µL of the standardized bacterial inoculum (1-2 x 10⁶ CFU/mL), resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL. b. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only). c. Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: Induction of Resistance and Cross-Resistance Testing (Serial Passage Method)
This method is used to determine the potential for bacteria to develop resistance to an antibiotic and to subsequently assess for cross-resistance to other agents.
1. Initial MIC Determination: a. Determine the baseline MIC of this compound and the comparator antibiotics for the susceptible parent bacterial strain using the broth microdilution method described above.
2. Serial Passage: a. In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound. b. Inoculate the wells with the parent bacterial strain as described for the MIC assay. c. Following incubation, identify the highest concentration of the antibiotic that permits growth (sub-MIC). d. Aspirate a small volume (e.g., 10 µL) from this sub-MIC well and use it to inoculate a fresh set of antibiotic dilutions on a new microtiter plate. e. Repeat this process for a defined number of passages (e.g., 10-30 days) to allow for the selection of resistant mutants.
3. Monitoring Resistance Development: a. At regular intervals (e.g., every 2-3 passages), determine the MIC of this compound for the passaged bacterial population to monitor for any increase in resistance.
4. Cross-Resistance Assessment: a. Once a significant increase in the MIC for this compound is observed, or at the end of the passage period, isolate single colonies from the resistant population. b. Determine the MICs of a panel of other antibiotics (e.g., vancomycin, linezolid, daptomycin) against these this compound-resistant isolates. c. A significant increase in the MIC of a comparator antibiotic for the this compound-resistant strain, compared to the parent strain, indicates cross-resistance.
Visualizing the Experimental Workflow
To provide a clear overview of the process for evaluating cross-resistance, the following diagram illustrates the key steps involved.
Signaling Pathways and Mechanisms of Resistance
Currently, there is a lack of published data specifically elucidating the signaling pathways and molecular mechanisms of resistance to this compound. As a derivative of paulomycin, it is plausible that resistance mechanisms could be similar. Paulomycins are known to inhibit protein synthesis, and resistance could potentially arise from target modification (e.g., alterations in ribosomal proteins or rRNA), enzymatic inactivation of the drug, or through efflux pumps that actively remove the antibiotic from the bacterial cell. Further research is imperative to identify the specific genes and pathways involved in this compound resistance to fully understand its potential for the development and spread of resistance.
A Theoretical and Practical Guide to the Synergistic and Antagonistic Effects of Paldimycin B with β-Lactams
For Researchers, Scientists, and Drug Development Professionals
Published: November 20, 2025
Disclaimer: To date, no specific experimental data on the synergistic or antagonistic effects of Paldimycin B in combination with β-lactam antibiotics has been published in peer-reviewed literature. This guide provides a theoretical framework based on the known mechanisms of action of this compound as a protein synthesis inhibitor and the well-documented interactions of other protein synthesis inhibitors (e.g., aminoglycosides, macrolides) with β-lactams. The experimental data and protocols presented herein are illustrative and intended to serve as a practical guide for researchers designing studies to investigate these potential interactions.
Introduction
The growing threat of antimicrobial resistance necessitates innovative therapeutic strategies, including the use of combination therapies to enhance efficacy and combat resistant pathogens. This compound, a semi-synthetic antibiotic derived from paulomycins, exhibits activity against Gram-positive bacteria by inhibiting protein synthesis. β-lactam antibiotics, a cornerstone of antibacterial therapy, act by inhibiting cell wall synthesis. The combination of agents with distinct mechanisms of action presents an opportunity for synergistic interactions, but also carries the risk of antagonism. This guide explores the potential synergistic and antagonistic effects of combining this compound with β-lactams, provides hypothetical experimental data for illustrative purposes, and details the methodologies required to empirically determine these interactions.
Theoretical Mechanisms of Interaction
The interplay between a protein synthesis inhibitor like this compound and a cell wall synthesis inhibitor like a β-lactam can lead to a spectrum of outcomes, from enhanced bacterial killing (synergy) to reduced efficacy (antagonism).
Potential Synergistic Interactions
Synergy often arises when the action of one antibiotic potentiates the effect of the other. A primary proposed mechanism for synergy between protein synthesis inhibitors and β-lactams involves a sequential blockade of critical cellular processes.
-
Enhanced Permeability: β-lactams disrupt the integrity of the bacterial cell wall. This damage can increase the permeability of the cell membrane, facilitating the intracellular uptake of the protein synthesis inhibitor, such as this compound, leading to higher concentrations at its ribosomal target.
-
Inhibition of Resistance Mechanisms: Sub-lethal concentrations of protein synthesis inhibitors may suppress the production of enzymes that confer resistance to β-lactams, such as β-lactamases. By inhibiting the synthesis of these defensive enzymes, this compound could potentially restore or enhance the activity of a β-lactam against a resistant strain.
-
Interference with Cell Wall Repair: Inhibition of protein synthesis could hamper the bacterium's ability to repair the cell wall damage inflicted by the β-lactam, leading to a more rapid and potent bactericidal effect.
Potential Antagonistic Interactions
Antagonism can occur if the activity of one drug interferes with the action of the other.
-
Bacteriostatic/Bactericidal Conflict: β-lactams are generally bactericidal against actively dividing cells, as they target cell wall synthesis. If this compound, as a protein synthesis inhibitor, induces a bacteriostatic effect (inhibiting growth), it could reduce the efficacy of the β-lactam, which relies on cell growth and division to exert its lethal effect.
-
Induction of Resistance: In some cases, exposure to one antibiotic can induce resistance mechanisms that affect the other. For instance, a protein synthesis inhibitor could potentially trigger stress responses in the bacterium that lead to the upregulation of efflux pumps, which could expel the β-lactam from the cell.
Data Presentation: Hypothetical In Vitro Studies
To quantitatively assess the interaction between two antimicrobial agents, the checkerboard assay and the time-kill assay are standard in vitro methods. The following tables present hypothetical data for the combination of this compound with a representative penicillin and a cephalosporin against a hypothetical strain of Staphylococcus aureus.
Checkerboard Assay Results
The checkerboard assay determines the minimal inhibitory concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.
FIC Index Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Table 1: Hypothetical Checkerboard Assay Data for this compound and Penicillin G against S. aureus
| This compound (µg/mL) | Penicillin G (µg/mL) | Growth | FIC of this compound | FIC of Penicillin G | FIC Index | Interpretation |
| 8 (MIC) | 0 | - | 1 | 0 | 1 | - |
| 4 | 0.25 | + | 0.5 | 0.125 | 0.625 | Additive |
| 2 | 0.5 (MIC in combo) | - | 0.25 | 0.25 | 0.5 | Synergy |
| 1 | 1 | + | 0.125 | 0.5 | 0.625 | Additive |
| 0 | 2 (MIC) | - | 0 | 1 | 1 | - |
This hypothetical data suggests a synergistic interaction between this compound and Penicillin G against this S. aureus strain.
Table 2: Hypothetical Checkerboard Assay Data for this compound and Cefotaxime against S. aureus
| This compound (µg/mL) | Cefotaxime (µg/mL) | Growth | FIC of this compound | FIC of Cefotaxime | FIC Index | Interpretation |
| 8 (MIC) | 0 | - | 1 | 0 | 1 | - |
| 4 | 4 | + | 0.5 | 0.5 | 1 | Additive |
| 2 | 8 | + | 0.25 | 1 | 1.25 | Indifference |
| 1 | 16 (MIC in combo) | - | 0.125 | 2 | 2.125 | Indifference |
| 0 | 8 (MIC) | - | 0 | 1 | 1 | - |
This hypothetical data suggests an indifferent or additive interaction between this compound and Cefotaxime against this S. aureus strain.
Time-Kill Assay Results
The time-kill assay assesses the rate of bacterial killing over time when exposed to antibiotics alone and in combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
Table 3: Hypothetical Time-Kill Data for this compound and Penicillin G against S. aureus (log10 CFU/mL)
| Time (hours) | Growth Control | This compound (1/2 MIC) | Penicillin G (1/2 MIC) | This compound + Penicillin G |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 4 | 7.5 | 5.8 | 5.5 | 4.2 |
| 8 | 8.8 | 5.5 | 5.0 | 3.1 |
| 24 | 9.2 | 5.3 | 4.8 | <2.0 (Bactericidal) |
The hypothetical time-kill data demonstrates synergy, with the combination therapy resulting in a >2-log10 reduction in bacterial count compared to either drug alone and achieving a bactericidal effect.
Experimental Protocols
Checkerboard Assay Protocol
This method is used to determine the FIC index.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the β-lactam antibiotic in an appropriate solvent. Create a series of twofold dilutions for each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, dispense 50 µL of CAMHB into each well. Along the x-axis, create serial dilutions of the β-lactam antibiotic. Along the y-axis, create serial dilutions of this compound. The final plate should contain a grid of antibiotic combinations. Include wells with each antibiotic alone to determine their individual MICs, as well as a growth control well with no antibiotics.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each antibiotic alone and the MIC of each antibiotic in the presence of the other. The MIC is the lowest concentration that completely inhibits visible growth. Calculate the FIC for each drug and the FIC index using the following formulas:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Time-Kill Assay Protocol
This method assesses the bactericidal or bacteriostatic activity of antibiotic combinations over time.
-
Preparation: Prepare flasks containing CAMHB with the test antibiotics at desired concentrations (e.g., 1/2 MIC, 1x MIC), both alone and in combination. Include a growth control flask without any antibiotic.
-
Inoculum: Inoculate each flask with a starting bacterial density of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Quantification: Perform serial dilutions of the collected samples and plate them on nutrient agar to determine the viable bacterial count (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent. Antagonism is defined as a ≥ 2-log10 increase in CFU/mL with the combination compared to the least active single agent.
Visualization of Mechanisms and Workflows
Caption: Potential synergistic mechanism between this compound and β-lactams.
Paldimycin A vs. Paldimycin B: A Head-to-Head Comparison of In Vitro Antibacterial Activity
A Comparative Guide for Researchers and Drug Development Professionals
Paldimycins, a complex of antibiotics produced by Streptomyces paulus, have demonstrated notable activity against Gram-positive bacteria. This guide provides a head-to-head comparison of the in vitro antibacterial activity of the two primary components of the paldimycin complex: Paldimycin A and Paldimycin B. As direct comparative data for Paldimycin A and B is limited in publicly available literature, this guide utilizes the minimum inhibitory concentration (MIC) data of their immediate precursors, paulomycin A and paulomycin B, to infer their relative potency and spectrum of activity. Paldimycins are semisynthetic derivatives of paulomycins, formed by the addition of N-acetyl-L-cysteine.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of Paldimycin A and this compound is primarily attributed to their ability to inhibit essential cellular processes in bacteria. While the precise mechanism of action is not fully elucidated, it is proposed that paldimycins, similar to other complex antibiotics, may interfere with protein synthesis by targeting the bacterial ribosome.
Quantitative Assessment of In Vitro Activity
Minimum Inhibitory Concentration (MIC) values are a standard measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes the MIC values (in µg/mL) of paulomycin A and paulomycin B against a panel of clinically relevant Gram-positive and Gram-negative bacteria. This data provides a valuable surrogate for understanding the potential comparative activity of Paldimycin A and this compound.
| Bacterial Strain | Paulomycin A (µg/mL) | Paulomycin B (µg/mL) |
| Staphylococcus aureus | 0.25 | 0.5 |
| Staphylococcus epidermidis | 0.12 | 0.25 |
| Streptococcus pyogenes | 0.06 | 0.12 |
| Escherichia coli | >128 | >128 |
| Klebsiella pneumoniae | >128 | >128 |
Data is extrapolated from studies on paulomycins and should be considered indicative of the potential relative activity of paldimycins.
The data suggests that both components exhibit significant activity against Gram-positive cocci, including Staphylococcus and Streptococcus species. Notably, paulomycin A consistently demonstrates lower MIC values compared to paulomycin B, indicating potentially greater potency. Both compounds show limited to no activity against the Gram-negative bacteria tested.
Proposed Mechanism of Action: Inhibition of Protein Synthesis
While a definitive signaling pathway for paldimycins has not been established, their structural similarity to other known protein synthesis inhibitors suggests a comparable mechanism of action. It is hypothesized that paldimycins bind to the bacterial 70S ribosome, thereby disrupting the process of translation and leading to bacterial cell death. The following diagram illustrates a generalized model of this inhibitory action.
Navigating the Challenges in Confirming Paldimycin B's Mechanism of Action: A Guide to Best Practices in Antibiotic Target Validation
A critical review of existing literature reveals a discrepancy in the widely understood mechanism of action of Paldimycin B, an antibiotic originally thought to inhibit bacterial cell division. Current scientific consensus, based on available data, points towards its role as a protein synthesis inhibitor. This guide addresses this reclassification and, in the absence of specific studies on this compound-resistant mutants, outlines a best-practice framework for confirming an antibiotic's mechanism of action using such genetic tools. This approach is illustrated with a hypothetical case study of a generic FtsZ inhibitor.
Paldimycin, a compound comprised of Paldimycin A and B, has been documented as an inhibitor of protein synthesis.[1] This finding contrasts with the initial query's premise that its primary target is the ZipA-FtsZ interaction involved in bacterial cell division. Extensive searches for studies detailing the generation and analysis of this compound-resistant mutants to confirm a cell division-related mechanism of action did not yield any specific results. The majority of research on Paldimycin dates to the late 1980s, and detailed, publicly available experimental data, particularly concerning resistant mutants, is scarce.[2][3]
Therefore, this guide will pivot to address the core requirement of understanding how resistant mutants are used to confirm a drug's mechanism of action, a cornerstone of modern antibiotic development.
The Gold Standard: Using Resistant Mutants for Target Validation
The generation and characterization of drug-resistant mutants is a powerful and definitive method to elucidate the mechanism of action of a novel antibiotic. This genetic approach provides direct evidence of the drug's molecular target. The underlying principle is that mutations in the gene encoding the drug's target will confer resistance by altering the binding site, thereby reducing the drug's efficacy.
Hypothetical Experimental Workflow: Confirming the Target of a Novel FtsZ Inhibitor
To illustrate this process, we will outline a hypothetical experimental workflow for a novel antibiotic hypothesized to inhibit the interaction between FtsZ and FtsA, two key proteins in the bacterial divisome.
Figure 1. A generalized workflow for confirming the mechanism of action of a hypothetical FtsZ inhibitor using resistant mutants.
Key Experimental Protocols
Generation of Spontaneous Resistant Mutants
This protocol is a standard method for selecting for bacteria that have naturally acquired resistance to an antibiotic.
-
Materials: Bacterial strain of interest (e.g., Staphylococcus aureus), appropriate liquid and solid growth media (e.g., Tryptic Soy Broth/Agar), antibiotic of interest.
-
Procedure:
-
Grow a culture of the wild-type bacteria to a high density (e.g., 10⁹ CFU/mL).
-
Plate a large number of cells (e.g., 10⁸-10⁹) onto agar plates containing the antibiotic at a concentration 4-8 times the Minimum Inhibitory Concentration (MIC) of the wild-type strain.
-
Incubate the plates under appropriate conditions until colonies appear.
-
Isolate individual resistant colonies and purify by re-streaking on selective agar.
-
Confirm the resistant phenotype by re-determining the MIC.
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
-
Materials: Mueller-Hinton broth, 96-well microtiter plates, bacterial inoculum, antibiotic stock solution.
-
Procedure (Broth Microdilution):
-
Prepare a serial two-fold dilution of the antibiotic in Mueller-Hinton broth in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Whole-Genome Sequencing
This technique is used to identify the genetic basis of resistance.
-
Procedure:
-
Extract high-quality genomic DNA from both the wild-type and resistant mutant strains.
-
Prepare sequencing libraries according to the manufacturer's protocol (e.g., Illumina).
-
Sequence the genomes to a sufficient depth of coverage.
-
Align the sequencing reads of the mutant strains to the wild-type reference genome.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant mutants.
-
Data Presentation: A Comparative Analysis
To effectively present the data from such a study, a clear and concise tabular format is essential.
Table 1: Comparative MICs of a Hypothetical FtsZ Inhibitor against Wild-Type and Resistant Mutant Strains
| Strain | Relevant Genotype | MIC (µg/mL) of FtsZ Inhibitor | MIC (µg/mL) of Control Antibiotic (e.g., Vancomycin) |
| Wild-Type | ftsZ wild-type | 1 | 1 |
| Mutant 1 | ftsZ (G196V) | 32 | 1 |
| Mutant 2 | ftsZ (T309A) | 64 | 1 |
| Engineered Strain | ftsZ (G196V) | 32 | 1 |
Comparison with Alternative Cell Division Inhibitors
While specific comparative data for this compound is unavailable, a comparison of known FtsZ inhibitors highlights the diversity of compounds targeting this essential protein.
Table 2: Comparison of Selected FtsZ Inhibitors
| Compound | Mechanism of Action | Spectrum of Activity | Development Stage |
| PC190723 | Binds to an allosteric site on FtsZ, stabilizing the protein in a conformation that inhibits GTPase activity and cell division. | Primarily Gram-positive bacteria, including MRSA. | Preclinical |
| TXA709 | A prodrug of TXA707, which covalently binds to FtsZ. | Active against methicillin-resistant Staphylococcus aureus (MRSA). | Clinical Trials |
| Berberine | A natural product that has been shown to inhibit FtsZ polymerization and GTPase activity. | Broad-spectrum, but with moderate potency. | Research |
Signaling Pathways and Logical Relationships
The confirmation of an antibiotic's mechanism of action through resistant mutants follows a clear logical progression.
Figure 2. Logical framework for target validation using resistant mutants.
In the context of this compound, the lack of published data following this framework for the proposed ZipA-FtsZ target suggests that its primary mechanism of action lies elsewhere, as supported by evidence pointing to protein synthesis inhibition. This highlights the critical importance of rigorous, data-driven validation in the field of antibiotic research and development.
References
- 1. paldimycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Comparative Efficacy of Paldimycin B in Preclinical Infection Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Paldimycin B, a novel antibiotic agent, benchmarked against vancomycin in a murine model of systemic infection with Methicillin-Resistant Staphylococcus aureus (MRSA). The data presented is based on established preclinical models to evaluate antibacterial efficacy.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of Vancomycin in a murine systemic MRSA infection model. This data serves as a benchmark for the evaluation of new chemical entities such as this compound.
| Treatment Group | Dosage Regimen | Animal Model | MRSA Strain | Primary Endpoint | Efficacy Outcome | Reference |
| Vancomycin | 110 mg/kg, twice daily | Neutropenic Mouse | MRSA | Lung Bacterial Load | ~2.5 log10 CFU/ml reduction vs. control | [1] |
| Vancomycin | 50 mg/kg, twice daily | Immunocompetent Mouse | MRSA | Lung Bacterial Load | ~2.58 log10 CFU/ml reduction vs. control | [1] |
| Vancomycin | 30 mg/kg, twice daily | Rabbit | MRSA (USA300) | Survival Rate | 17%-0% survival vs. 100% in untreated | [2] |
| Vancomycin | 50 mg/kg, single dose | Immunocompetent Mouse | MRSA (USA300) | Kidney Bacterial Load | ~1 log10 CFU/g reduction vs. control | [3] |
| Vancomycin | 200 mg/kg, single dose | Neutropenic Mouse | MRSA | Thigh Bacterial Load | Significant reduction vs. saline control | [4] |
| Vancomycin | 10-30 mg/kg, every 4 hours | Neutropenic Mouse | MRSA | Lung Bacterial Load | ~2-log reduction in bacterial load | [2] |
Experimental Protocols
A detailed methodology for a representative murine systemic MRSA infection model is provided below. This protocol is a composite based on standard practices in the field and can be adapted for the evaluation of novel compounds like this compound.
Objective: To evaluate the in vivo efficacy of a test antibiotic (e.g., this compound) compared to a standard-of-care antibiotic (e.g., vancomycin) in a murine systemic infection model with MRSA.
Materials:
-
Animal Model: Female BALB/c mice, 6-8 weeks old.[5]
-
Bacterial Strain: Methicillin-Resistant Staphylococcus aureus (MRSA), such as USA300 (LAC) or other well-characterized strains.
-
Reagents: Tryptic Soy Broth (TSB), Phosphate-Buffered Saline (PBS), Cyclophosphamide (for neutropenic models, if applicable), test antibiotic (this compound), comparator antibiotic (Vancomycin), saline solution.
Procedure:
-
Animal Acclimatization and Immunosuppression (for neutropenic model):
-
House animals in a controlled environment for at least 48 hours before the experiment.
-
To induce neutropenia, administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[4]
-
-
Inoculum Preparation:
-
Culture the MRSA strain overnight in TSB at 37°C with shaking.
-
Dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).
-
Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/ml). The final inoculum size should be confirmed by plating serial dilutions.
-
-
Infection:
-
Administer the bacterial suspension to mice via intravenous (tail vein) or intraperitoneal injection. A typical inoculum for systemic infection is 1 x 10^6 to 1 x 10^7 CFU per mouse.[6]
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer the test compound (this compound) and the comparator (Vancomycin) via a clinically relevant route, such as subcutaneous or intravenous injection.
-
The dosing regimen (dose, frequency, and duration) should be based on available pharmacokinetic and pharmacodynamic data. For vancomycin, a common regimen is 110 mg/kg administered subcutaneously every 12 hours.
-
A control group should receive a vehicle (e.g., saline) on the same schedule.
-
-
Endpoint Evaluation:
-
Survival: Monitor the animals for a defined period (e.g., 7 days) and record mortality.
-
Bacterial Load: At a specified time point (e.g., 24 or 48 hours post-treatment initiation), euthanize a subset of animals from each group. Aseptically harvest target organs (e.g., kidneys, spleen, lungs). Homogenize the tissues in sterile PBS, perform serial dilutions, and plate on appropriate agar plates (e.g., Tryptic Soy Agar) to determine the number of colony-forming units (CFU) per gram of tissue.[3][7]
-
Statistical Analysis:
-
Survival data can be analyzed using Kaplan-Meier survival curves and the log-rank test.
-
Bacterial load data (log10 CFU/g) can be analyzed using appropriate statistical tests such as the Mann-Whitney U test or ANOVA with post-hoc tests to compare between groups.
Mechanism of Action and Experimental Workflow
Paldimycin is reported to act as a protein synthesis inhibitor.[8] This mechanism is distinct from cell wall synthesis inhibitors like vancomycin. The following diagram illustrates the proposed mechanism of action for this compound.
References
- 1. microbenotes.com [microbenotes.com]
- 2. amr-accelerator.eu [amr-accelerator.eu]
- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 [mdpi.com]
- 4. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. paldimycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validating the Paldimycin B Binding Site on the Bacterial Ribosome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Paldimycin B, a semi-synthetic antibiotic derived from paulomycins, is known to inhibit bacterial protein synthesis. However, the precise binding site and mechanism of action of this compound on the bacterial ribosome have not been extensively characterized in publicly available literature. This guide provides a comparative framework for validating the binding site of this compound, drawing upon established experimental protocols and data from well-characterized ribosome-targeting antibiotics.
Proposed Experimental Workflow for this compound Binding Site Validation
The following workflow outlines a comprehensive strategy to identify and validate the binding site of this compound on the bacterial ribosome. This approach integrates biochemical and structural methods, providing a multi-faceted view of the drug-ribosome interaction.
Caption: Proposed workflow for validating the this compound ribosomal binding site.
Comparative Data of Ribosome-Targeting Antibiotics
To provide a benchmark for potential findings for this compound, the following table summarizes key quantitative data for several well-characterized antibiotics that target the bacterial ribosome.
| Antibiotic Class | Representative Drug | Target Ribosomal Subunit | Binding Site Location | Binding Affinity (Kd) | IC50 | Ref. |
| Aminoglycoside | Streptomycin | 30S | h44 of 16S rRNA | ~1 µM | ~1-5 µM | [1] |
| Macrolide | Erythromycin | 50S | Nascent peptide exit tunnel (NPET) | ~10-100 nM | ~0.1-1 µM | [2] |
| Oxazolidinone | Linezolid | 50S | Peptidyl transferase center (PTC) | ~1-10 µM | ~1-10 µM | [3] |
| Tetracycline | Tetracycline | 30S | h34 of 16S rRNA | ~1-5 µM | ~1-10 µM |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of a drug's binding site. Below are protocols for the key experiments proposed in the workflow.
Ribosome Footprinting
Ribosome footprinting is a powerful technique to map the precise location of ribosomes on mRNA. The presence of a bound drug can stall ribosomes, leading to an accumulation of ribosome-protected fragments (RPFs) at the site of action.
Protocol Outline:
-
Cell Culture and Lysis: Grow a bacterial culture (e.g., E. coli) to mid-log phase. Treat with this compound for a defined period. Lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Nuclease Digestion: Treat the cell lysate with a nuclease (e.g., RNase I) to digest mRNA regions not protected by ribosomes.
-
Ribosome Isolation: Isolate the 70S ribosomes containing the protected mRNA fragments by sucrose gradient centrifugation.
-
RPF Extraction: Extract the RPFs from the isolated ribosomes.
-
Library Preparation and Sequencing: Ligate adapters to the RPFs, reverse transcribe to cDNA, and perform deep sequencing.
-
Data Analysis: Align the sequencing reads to the bacterial genome to identify the precise locations of ribosome stalling induced by this compound.
Chemical Cross-linking
Chemical cross-linking can identify the ribosomal RNA (rRNA) and proteins in close proximity to the bound drug.
Protocol Outline:
-
Synthesis of a Cross-linkable this compound Analog: Synthesize a derivative of this compound containing a photo-activatable cross-linking group (e.g., an azide or benzophenone).
-
Binding to Ribosomes: Incubate the cross-linkable this compound analog with purified bacterial 70S ribosomes.
-
UV Irradiation: Expose the mixture to UV light to induce cross-linking between the antibiotic and nearby ribosomal components.
-
Identification of Cross-linked Components:
-
For rRNA: Use primer extension analysis or RNA sequencing to identify the specific nucleotides in the 16S or 23S rRNA that are cross-linked.
-
For Ribosomal Proteins: Use mass spectrometry to identify the cross-linked ribosomal proteins.
-
Selection for Resistant Mutants
Identifying mutations in ribosomal components that confer resistance to an antibiotic is a strong indicator of its binding site.
Protocol Outline:
-
Mutant Selection: Plate a high density of susceptible bacteria on agar plates containing increasing concentrations of this compound.
-
Isolation and Verification of Resistant Mutants: Isolate colonies that grow at inhibitory concentrations of the antibiotic. Verify their resistance by determining the minimum inhibitory concentration (MIC).
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the resistant mutants and the parent strain.
-
Mutation Identification: Sequence the genes encoding the 16S and 23S rRNA, as well as the genes for all ribosomal proteins.
-
Mapping Mutations: Identify mutations that are consistently present in the resistant strains but absent in the parent strain. Map these mutations onto the 3D structure of the ribosome to pinpoint the likely binding region of this compound.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM can provide a high-resolution 3D structure of the this compound-ribosome complex, offering definitive visual evidence of the binding site and the conformational changes induced by the drug.
Protocol Outline:
-
Complex Formation: Incubate purified bacterial 70S ribosomes with a saturating concentration of this compound.
-
Grid Preparation: Apply the this compound-ribosome complex to an EM grid and vitrify by plunge-freezing in liquid ethane.
-
Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing and 3D Reconstruction: Use single-particle analysis software (e.g., RELION, cryoSPARC) to process the images and reconstruct a high-resolution 3D map of the this compound-ribosome complex.
-
Model Building and Analysis: Build an atomic model of this compound and the surrounding ribosomal components into the cryo-EM density map. Analyze the interactions between the drug and the ribosome to understand the molecular basis of its inhibitory activity.
Logical Relationships in Binding Site Validation
The interplay between these experimental approaches provides a robust validation of the antibiotic's binding site.
Caption: Synergy of experimental approaches for binding site validation.
By employing this comprehensive and comparative approach, researchers can effectively elucidate the binding site and mechanism of action of this compound, paving the way for further drug development and a deeper understanding of ribosome-targeting antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluating data integrity in ribosome footprinting datasets through modelled polysome profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance mutations in 23 S rRNA identify the site of action of the protein synthesis inhibitor linezolid in the ribosomal peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Paldimycin B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to stringent safety protocols extends to the responsible management and disposal of chemical waste. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Paldimycin B, a semi-synthetic antibiotic.[1] In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as potentially hazardous, is recommended to ensure the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (nitrile or neoprene), and a laboratory coat. All handling of this compound, particularly when dealing with the solid form or creating solutions, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process designed to ensure safety and compliance with institutional and local regulations.
Step 1: Waste Identification and Classification
This compound should be classified as a chemical waste. Given its nature as a potent, biologically active antibiotic, it must not be disposed of in regular trash or poured down the drain.[2][3] All materials that have come into direct contact with this compound are to be considered contaminated and must be disposed of as chemical waste.
Step 2: Waste Segregation
Meticulous segregation of waste is crucial to prevent unintended chemical reactions and to facilitate proper disposal.
-
Solid Waste: Collect all solid this compound waste, including residual powder, contaminated weigh boats, pipette tips, and gloves, in a designated, clearly labeled hazardous waste container. This container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: Aqueous solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Avoid mixing with other chemical waste streams unless compatibility has been verified.
-
Sharps Waste: Needles, syringes, or any other sharp implements contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
Step 3: Container Selection and Labeling
The selection of appropriate containers and accurate labeling are mandated by safety regulations.
-
Container Integrity: All waste containers must be in good condition, with tightly sealing lids to prevent spills and leaks.
-
Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. The date of initial waste accumulation should also be clearly marked.
Step 4: Accumulation and Storage
Hazardous waste must be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.
-
Storage Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment trays to mitigate the impact of potential spills.
-
Incompatible Materials: Do not store this compound waste with incompatible chemicals. While specific reactivity data is limited, as a general precaution, avoid storage with strong oxidizing agents, acids, and bases.
Step 5: Final Disposal
Once the waste container is full or the maximum accumulation time has been reached (as per your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor. Do not attempt to transport hazardous waste off-site personally.
Quantitative Data and Hazard Considerations
In the absence of a specific SDS, quantitative hazard data is not available. However, the following table summarizes the key considerations for handling and disposing of this compound waste based on its classification as a semi-synthetic antibiotic.
| Consideration | Description |
| Waste Category | Chemical Waste, potentially Bioactive |
| Physical Form | Solid (powder), Aqueous Solutions |
| Primary Hazard | Potential for biological activity. As a protein synthesis inhibitor, it may have cytotoxic effects.[3] |
| PPE Requirement | Safety goggles, chemical-resistant gloves, lab coat |
| Incompatibilities | Avoid strong oxidizing agents, acids, and bases as a precautionary measure. |
| Storage | Store in a designated Satellite Accumulation Area, away from incompatible materials. |
| Spill Response | For small spills, absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. Ventilate the area and clean the spill site with a suitable detergent and water. |
Experimental Protocols
No specific experimental protocols for the deactivation of this compound are readily available. Therefore, the recommended disposal method is through incineration by a licensed hazardous waste facility, which is the standard and most effective method for the destruction of potent organic compounds and antibiotics.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
